Pirinixil
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKTPORLKUFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020291 | |
| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65089-17-0 | |
| Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirinixil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRINIXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirinixil's Mechanism of Action in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirinixil (also known as WY-14643) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Its primary mechanism of action in lipid metabolism involves the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. This activation initiates a cascade of genomic effects, leading to the regulation of numerous genes involved in fatty acid uptake, transport, and catabolism. The downstream consequences of this compound-induced PPARα activation include a significant reduction in plasma triglycerides and a modest decrease in low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with this compound's role in lipid metabolism, tailored for a scientific audience.
Core Mechanism of Action: PPARα Activation
This compound's therapeutic effects on lipid metabolism are predominantly mediated through its function as a PPARα agonist. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.
Upon entering the cell, this compound binds to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting this compound-PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding event recruits coactivator proteins and initiates the transcription of genes that play crucial roles in various aspects of lipid metabolism.
The activation of PPARα by this compound leads to:
-
Increased Fatty Acid Uptake and Oxidation: Upregulation of genes encoding for fatty acid transport proteins (e.g., CD36) and enzymes involved in mitochondrial and peroxisomal β-oxidation (e.g., Carnitine Palmitoyltransferase 1 - CPT1, and Acyl-CoA Oxidase 1 - ACOX1).[2][3]
-
Regulation of Lipoprotein Metabolism: Increased expression of apolipoprotein A-I (ApoA-I) and ApoA-II, which are major components of HDL, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This leads to enhanced clearance of triglyceride-rich lipoproteins and increased HDL levels.
-
Anti-inflammatory Effects: this compound has also been shown to exert anti-inflammatory effects by repressing the NF-κB signaling pathway, which can contribute to its overall beneficial effects on cardiometabolic health.
Quantitative Data on this compound's Efficacy
The efficacy of this compound as a PPARα agonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
| Parameter | Species | Value | Reference |
| EC50 (PPARα) | Human | 1.5 µM | --INVALID-LINK-- |
| EC50 (PPARα) | Murine | 0.63 µM | --INVALID-LINK-- |
| EC50 (PPARγ) | Murine | 32 µM | --INVALID-LINK-- |
| EC50 (PPARδ) | Murine | >100 µM | --INVALID-LINK-- |
Table 1: In Vitro Potency of this compound (WY-14643) on PPAR Subtypes. EC50 values represent the concentration of this compound required to elicit a half-maximal response in reporter gene assays.
| Parameter | Animal Model | Treatment | % Change from Control | Reference |
| Plasma Triglycerides | High-fat diet fed rats | 3 mg/kg this compound | -16% | --INVALID-LINK-- |
| Plasma Glucose | High-fat diet fed rats | 3 mg/kg this compound | Lowered | --INVALID-LINK-- |
| Plasma Leptin | High-fat diet fed rats | 3 mg/kg this compound | -52% | --INVALID-LINK-- |
| Muscle Triglycerides | High-fat diet fed rats | 3 mg/kg this compound | -34% | --INVALID-LINK-- |
| Total Long-Chain Acyl-CoAs | High-fat diet fed rats | 3 mg/kg this compound | -41% | --INVALID-LINK-- |
Table 2: In Vivo Effects of this compound on Metabolic Parameters in a High-Fat Diet Rodent Model.
Detailed Experimental Protocols
In Vitro PPARα Activation Assay (Luciferase Reporter Gene Assay)
This protocol is adapted from a study that established a stable cell line to detect PPARα activators.[4]
Objective: To quantify the activation of human PPARα by this compound in a cell-based assay.
Materials:
-
HepG2-tet-off-hPPARα-Luc cell line (a human liver cancer cell line stably transfected with a Tet-Off system for controlled expression of human PPARα and a luciferase reporter gene under the control of a PPRE).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Tetracycline (Tet).
-
This compound (WY-14643) stock solution (in DMSO).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the HepG2-tet-off-hPPARα-Luc cells in a 96-well plate at a suitable density.
-
Induction of PPARα Expression: Culture the cells in medium with (Tet+) or without (Tet-) tetracycline. The absence of tetracycline allows for the expression of human PPARα.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: To evaluate the specificity for PPARα, divide the luciferase activity in the Tet- cells by the activity in the Tet+ cells.[4] Calculate the fold activation relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo High-Fat Diet-Induced Hyperlipidemia Model
This protocol is a generalized representation based on common methodologies for inducing hyperlipidemia in rodents.[5][6][7]
Objective: To evaluate the effect of this compound on the lipid profile of rats with diet-induced hyperlipidemia.
Materials:
-
Male Wistar rats.
-
Standard chow diet.
-
High-fat diet (HFD) (e.g., containing 45-60% of calories from fat).
-
This compound (WY-14643).
-
Vehicle for this compound administration (e.g., corn oil).
-
Equipment for blood collection and plasma separation.
-
Kits for measuring plasma triglycerides, total cholesterol, LDL-C, and HDL-C.
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week.
-
Induction of Hyperlipidemia: Divide the rats into two groups: a control group fed a standard chow diet and an experimental group fed a HFD for a period of 8-12 weeks to induce obesity and dyslipidemia.
-
This compound Treatment: After the induction period, divide the HFD-fed rats into two subgroups: one receiving vehicle and the other receiving this compound (e.g., 3 mg/kg/day) by oral gavage for a specified duration (e.g., 2-4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the rats after an overnight fast.
-
Lipid Profile Analysis: Separate the plasma and measure the concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the this compound-treated group with the vehicle-treated HFD group and the standard diet group. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Northern Blot Analysis of VCAM-1 mRNA Expression
This protocol is based on general Northern blotting procedures and findings related to the anti-inflammatory effects of PPARα agonists.[8]
Objective: To determine the effect of this compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA in endothelial cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
TNF-α.
-
This compound (WY-14643).
-
RNA extraction kit.
-
Reagents for Northern blotting (formaldehyde, agarose, MOPS buffer, SSC buffer).
-
Nylon membrane.
-
Probe for VCAM-1 mRNA (labeled with a radioactive or non-radioactive marker).
-
Hybridization buffer.
-
Wash solutions.
-
Phosphorimager or X-ray film for detection.
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to near confluence. Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating them with TNF-α (e.g., 10 ng/mL) for a further period (e.g., 4-6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action.
-
Hybridization: Pre-hybridize the membrane and then hybridize it with the labeled VCAM-1 probe overnight at an appropriate temperature.
-
Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Analysis: Quantify the intensity of the VCAM-1 mRNA band and normalize it to a housekeeping gene (e.g., GAPDH) to determine the relative expression levels.
Visualization of Signaling Pathways and Workflows
This compound-PPARα Signaling Pathway in Lipid Metabolism
Caption: this compound activates PPARα, leading to the regulation of genes involved in lipid metabolism.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for determining the in vitro potency of this compound as a PPARα agonist.
Conclusion
This compound's mechanism of action in lipid metabolism is well-defined and centers on its potent and selective activation of PPARα. This leads to a coordinated transcriptional response that enhances fatty acid catabolism and favorably modulates lipoprotein profiles. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. The continued investigation of PPARα agonists like this compound holds promise for the development of novel therapies to manage dyslipidemia and related cardiometabolic disorders.
References
- 1. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High fat diet and PCSK9 knockout modulates lipid profile of the liver and changes the expression of lipid homeostasis related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pirinixil (Wy-14,643) in Peroxisome Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Pirinixil (Wy-14,643), a potent peroxisome proliferator, in inducing peroxisome proliferation. It delves into the molecular mechanisms, signaling pathways, quantitative effects, and key experimental methodologies relevant to the study of this compound.
Introduction: this compound and the Phenomenon of Peroxisome Proliferation
This compound, also known as Wy-14,643, is a synthetic thioacetic acid derivative and a member of the fibrate class of drugs.[1] It is a powerful tool in biomedical research for studying the biological process of peroxisome proliferation. Peroxisomes are ubiquitous and dynamic single-membrane-bound organelles crucial for various metabolic processes, most notably lipid metabolism, including the β-oxidation of very-long-chain fatty acids, and the detoxification of reactive oxygen species.
Peroxisome proliferation is a cellular response characterized by a significant increase in the number and size of peroxisomes, primarily observed in the hepatocytes of rodents upon exposure to a diverse group of chemicals known as peroxisome proliferators.[2][3] This phenomenon is tightly linked to the regulation of lipid metabolism and has been a subject of intense research due to its association with hepatocarcinogenesis in rodents.[2][4]
The Core Mechanism of Action: PPARα Activation
The biological effects of this compound are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[4]
-
PPARα: A Key Regulator of Lipid Metabolism: PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[4][5] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[5][6]
-
This compound as a Potent PPARα Agonist: this compound acts as a potent agonist for PPARα.[7][8][9][10] Upon entering the cell, this compound binds to and activates PPARα.
-
Heterodimerization and Gene Transcription: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6][11] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the transcription of a suite of genes involved in fatty acid uptake and oxidation.
Signaling Pathway of this compound-Induced Peroxisome Proliferation
The signaling cascade initiated by this compound leading to peroxisome proliferation is a well-defined pathway.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound (Wy-14,643) on PPARα Activation
| Species | Assay System | EC50 / IC50 | Reference |
| Murine | PPARα Activation | 0.63 µM | [9] |
| Human | PPARα Activation | 5.0 µM | [9] |
| Human | PPARα Activation | 10.11 µM (IC50) | [7] |
| Not Specified | PPARα Activation | 1.5 µM (EC50) | [8] |
Table 2: Dose-Dependent Effects of this compound (Wy-14,643) in Mice
| Treatment | Duration | Parameter | Observation | Reference |
| 50 ppm in diet | 1 week | Gene Expression | PPARα-dependent gene signature evident | [7][8] |
| 500 ppm in diet | 1 week | Gene Expression | Stronger PPARα-dependent gene signature | [7][8] |
| 0.1% (w/w) in diet | 38 weeks | Hepatocellular Tumors | 71% incidence in wild-type mice | [2] |
| 0.1% (w/w) in diet | 44 weeks | Hepatocellular Tumors | No tumors in humanized PPARα mice | [2] |
| 0.1% in diet | 2 days | Hepatomegaly | Significant increase in liver to body mass ratio | [12] |
Table 3: Time-Course of this compound-Induced Changes in Mouse Liver
| Treatment | Time Point | Parameter | Observation | Reference |
| 50 or 500 ppm in diet | 8, 24, 72 hours | Gene Expression | Transient NADPH oxidase-dependent events | [7][8] |
| 50 or 500 ppm in diet | 1 and 4 weeks | Gene Expression | Strong and sustained PPARα-specific gene signature | [7][8] |
| 0.1% in diet | 3 days | Hepatocyte Proliferation | Peak proliferation observed around the portal vein | [13] |
| 0.1% in diet | 5, 7, 10 days | Hepatocyte Hypertrophy | Significant increase in hepatocyte size around the central vein | [13] |
Table 4: this compound-Induced Gene Expression Changes in Mouse Liver
| Gene | Treatment | Fold Change | Reference |
| ACOX1 | 0.1% Wy-14,643 for 2 days | Upregulated | [14] |
| Cyp4a genes | 0.1% Wy-14,643 for up to 38 weeks | Elevated expression | [2] |
| Mcad | 0.1% Wy-14,643 for up to 38 weeks | Elevated expression | [2] |
| Chek1, Prkdc, Mcm, Rad51 | Wy-14,643 administration | Significantly induced | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects.
Protocol 1: In Vitro PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα.
Detailed Steps:
-
Cell Culture and Transfection: Plate cells (e.g., Cos7 or HepG2) in a 96-well plate.[1][9][16] Co-transfect with a PPARα expression plasmid, a reporter plasmid containing a PPRE upstream of a luciferase gene, and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[1][16]
-
Incubation: Allow cells to recover and express the transfected plasmids for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (Wy-14,643) in the appropriate cell culture medium.[1] Remove the old medium from the cells and add the medium containing the test compound or controls (vehicle and a known PPARα agonist).
-
Incubation: Incubate the cells with the compound for 24 hours.[1][9]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
Protocol 2: Quantification of Peroxisome Proliferation in Liver Tissue
This protocol describes a method for the morphometric analysis of peroxisomes.
Detailed Steps:
-
Tissue Preparation: Perfuse-fix the liver with a suitable fixative (e.g., glutaraldehyde and paraformaldehyde). Excise small pieces of the liver and continue fixation by immersion.
-
Electron Microscopy Processing: Post-fix the tissue in osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an appropriate resin (e.g., Epon).
-
Sectioning and Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope (TEM) and capture images of hepatocytes at an appropriate magnification.
-
Morphometric Analysis: Use image analysis software (e.g., ImageJ) to quantify peroxisome number and volume density. This typically involves point counting techniques on a grid overlayed on the electron micrographs.[4]
Protocol 3: Gene Expression Analysis by qPCR
This protocol details the measurement of changes in the expression of PPARα target genes.
Detailed Steps:
-
RNA Isolation: Isolate total RNA from liver tissue or cultured cells using a commercial kit (e.g., RNeasy kit) following the manufacturer's protocol.[7] Assess RNA quality and quantity using a bioanalyzer or spectrophotometer.[7]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific for the target genes of interest (e.g., ACOX1, PEX11α) and a stable housekeeping gene for normalization (e.g., β-actin, GAPDH).
-
Quantitative PCR (qPCR): Perform qPCR using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression of the target genes in the this compound-treated samples is normalized to the housekeeping gene and then compared to the normalized expression in the control samples to determine the fold change.
Broader Biological Consequences and Implications
The effects of this compound extend beyond peroxisome proliferation and have significant implications for both pharmacology and toxicology.
-
Hypolipidemic Effects: As a PPARα agonist, this compound lowers plasma levels of triglycerides and cholesterol, a characteristic of the fibrate class of drugs.[7][8]
-
Hepatocarcinogenesis in Rodents: Chronic administration of this compound leads to the development of liver tumors in rats and mice.[2][4] This is considered a nongenotoxic mechanism, with one hypothesis suggesting that the massive and sustained proliferation of peroxisomes leads to oxidative stress and DNA damage.[2] However, some studies have found no evidence of increased oxidative stress.
-
Species-Specific Responses: There are significant species differences in the response to peroxisome proliferators. Rodents are highly responsive, while humans are considered to be much less responsive.[4] This is attributed to lower levels of PPARα expression in human liver.[4]
-
Relevance in Drug Development: The study of this compound and other peroxisome proliferators provides valuable insights into the mechanisms of nuclear receptor activation and its consequences. This knowledge is crucial for the development of safer drugs targeting PPARs for the treatment of metabolic diseases. The species differences also highlight the importance of careful extrapolation of rodent toxicity data to human risk assessment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Differential susceptibility of mice humanized for peroxisome proliferator-activated receptor α to Wy-14,643-induced liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Effects of Peroxisomal Catalase Inhibition on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course investigation of PPARalpha- and Kupffer cell-dependent effects of WY-14,643 in mouse liver using microarray gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptor α agonist induces mouse hepatomegaly through the spatial hepatocyte enlargement and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PPARalpha-dependent activation of cell cycle control and DNA repair genes in hepatic nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
The Dawn of a New Hypolipidemic Agent: A Technical Chronicle of Pirinixil (BR 931)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixil (BR 931), a notable peroxisome proliferator-activated receptor alpha (PPARα) agonist, emerged from early research as a potent hypolipidemic agent. This technical guide delves into the discovery, history, and mechanism of action of this compound, providing a comprehensive resource for researchers in lipid metabolism and drug development. Through a detailed examination of its pharmacological effects, experimental validation, and the signaling pathways it modulates, this document serves as an in-depth repository of knowledge on this significant compound.
Discovery and History
This compound, chemically known as [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid, was one of the early synthetic compounds identified as a potent hypolipidemic agent. Its development was part of a broader scientific endeavor to understand and pharmacologically target lipid metabolism disorders.
Initial preclinical studies in the late 1970s and early 1980s highlighted the efficacy of BR-931 in reducing plasma lipids, particularly in animal models. These studies demonstrated its ability to significantly lower cholesterol and triglycerides, positioning it as a promising candidate for the treatment of hyperlipidemia. A key finding from this era was the observation that this compound is a potent inducer of liver peroxisome proliferation, a characteristic feature of the class of compounds that would later be known as PPAR agonists.
While the specific individuals and the exact timeline of its initial synthesis and discovery are not extensively documented in readily available literature, the body of research from that period collectively points to its significance as a tool compound for studying lipid metabolism and the effects of peroxisome proliferators.
Mechanism of Action: A PPARα Agonist
The primary mechanism of action of this compound is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor and a key regulator of genes involved in lipid and glucose metabolism, as well as inflammation.
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes that collectively contribute to the hypolipidemic effects of this compound.
The downstream effects of PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.
-
Increased HDL Cholesterol: Modulation of genes that lead to an increase in high-density lipoprotein (HDL) cholesterol levels.
-
Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.
Caption: this compound activates the PPARα signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound (BR 931) and its closely related analogue, WY-14,643 (Pirinixic Acid), which is often used as a reference PPARα agonist.
Table 1: In Vivo Efficacy of this compound (BR 931) in Rats
| Parameter | Dose (mg/kg) | Effect | Reference |
| Hypolipidemic Activity | 12.5 - 50 | Significant reduction in plasma lipids | [1] |
| Triton-induced Hyperlipidemia | 50 | Equieffective to 200 mg/kg clofibrate | [1] |
| Diet-induced Hypercholesterolemia | 25 | Significant reduction | [1] |
| Diet-induced Hypertriglyceridemia | 25 | Significant reduction | [1] |
| HDL Cholesterol | 50 | Normalized HDL/total cholesterol ratio | [1] |
| Ethanol-induced Lipemia | 100 | Complete prevention | [1] |
Table 2: In Vitro Activity of WY-14,643 (Pirinixic Acid)
| Assay | Species | EC50 / IC50 | Reference |
| PPARα Activation | Human | - | - |
| PPARα Activation | Mouse | - | - |
| PPARγ Activation | Human | - | - |
| PPARγ Activation | Mouse | - | - |
| PPARδ Activation | Human | - | - |
Note: Specific EC50/IC50 values for this compound (BR 931) are not consistently reported in the reviewed literature. The data for WY-14,643 is provided for comparative purposes as a potent PPARα agonist.
Experimental Protocols
In Vivo Hypolipidemic Activity Assessment in Rats
Objective: To evaluate the effect of this compound on plasma lipid levels in a rat model of hyperlipidemia.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hyperlipidemia: Hyperlipidemia can be induced by various methods, including:
-
Triton WR-1339 Injection: A single intraperitoneal injection of Triton WR-1339 is administered to induce acute hyperlipidemia.
-
High-Fat/High-Cholesterol Diet: Rats are fed a specially formulated diet rich in fat and cholesterol for a specified period to induce chronic hyperlipidemia.
-
-
Drug Administration: this compound (BR 931) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage at various doses. A control group receives the vehicle only.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., before and after treatment) via retro-orbital bleeding or from the tail vein.
-
Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, triglycerides, and HDL cholesterol are determined using commercially available enzymatic kits.
-
Data Analysis: The percentage reduction in lipid levels in the treated groups is calculated and compared to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for evaluating the hypolipidemic activity of this compound.
Peroxisome Proliferation Assay
Objective: To assess the ability of this compound to induce peroxisome proliferation in liver cells.
Methodology:
-
Cell Culture or Animal Treatment:
-
In Vitro: Hepatoma cell lines (e.g., HepG2) are treated with various concentrations of this compound for a specified duration.
-
In Vivo: Rats or mice are treated with this compound for a defined period.
-
-
Tissue/Cell Preparation:
-
In Vitro: Cells are harvested and processed.
-
In Vivo: Animals are euthanized, and liver tissue is collected.
-
-
Electron Microscopy (Morphological Analysis):
-
Liver tissue or cell pellets are fixed, embedded, and sectioned for transmission electron microscopy.
-
The number and size of peroxisomes in hepatocytes are quantified.
-
-
Enzyme Activity Assays (Biochemical Analysis):
-
Liver homogenates or cell lysates are prepared.
-
The activity of peroxisomal marker enzymes, such as catalase and acyl-CoA oxidase, is measured using spectrophotometric assays. An increase in the activity of these enzymes is indicative of peroxisome proliferation.
-
Conclusion
This compound (BR 931) stands as a historically significant molecule in the field of lipid metabolism research. Its identification as a potent PPARα agonist paved the way for a deeper understanding of the role of this nuclear receptor in regulating lipid homeostasis. While it may not have progressed to widespread clinical use, the foundational research conducted with this compound has been instrumental in the development of subsequent generations of hypolipidemic drugs. This technical guide provides a consolidated resource for scientists and researchers to appreciate the discovery, mechanism, and experimental validation of this pioneering compound.
References
The Regulatory Effect of Pirinixil on Mitochondrial Carnitine Acetyltransferase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixil (also known as WY-14,643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that governs lipid metabolism. Its influence on mitochondrial bioenergetics is profound, extending to the regulation of crucial enzymes. This document provides a detailed examination of the effect of this compound on mitochondrial Carnitine Acetyltransferase (CrAT), an essential enzyme for metabolic flexibility. The primary mechanism of action is not direct enzymatic modulation but rather an indirect, transcriptional upregulation of the CRAT gene. This compound binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Peroxisome Proliferator Response Elements (PPREs) within the promoter region of the CRAT gene, initiating increased transcription and subsequent protein synthesis. This guide synthesizes the available data on this signaling pathway, provides relevant quantitative context from related gene expression studies, and details the experimental protocols required to investigate this regulatory action.
Mechanism of Action: Transcriptional Regulation via PPARα
Mitochondrial Carnitine Acetyltransferase (CrAT) plays a pivotal role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This function is critical for buffering the intramitochondrial acetyl-CoA/CoA ratio, facilitating the transport of acetyl units across the mitochondrial membrane, and maintaining metabolic flexibility.
This compound does not directly inhibit or activate the CrAT enzyme. Instead, its effect is mediated through the transcriptional activation of the CRAT gene. Studies on the PPARα agonist fenofibrate, which shares a mechanism with this compound, have provided experimental proof that the murine CrAT gene is a direct PPARα target.[1][2][3] The established signaling cascade is as follows:
-
Ligand Binding : this compound enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.
-
Heterodimerization : Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding : This PPARα/RXRα complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, including CRAT.[1][3]
-
Transcriptional Activation : The binding of the complex recruits coactivator proteins, initiating the transcription of the CRAT gene into messenger RNA (mRNA).
-
Protein Synthesis : The CRAT mRNA is translated into the CrAT enzyme, leading to an increased cellular concentration of the protein.
Quantitative Data on Gene Expression
While direct quantitative data for the fold-increase of CrAT expression induced specifically by this compound is not prominently available in foundational literature, the effect can be inferred from studies on functionally similar PPARα agonists and this compound's effect on other PPARα target genes.
For context, treatment of hepatocytes with the PPARα agonist WY-14,643 (this compound) has been shown to significantly upregulate the expression of other key metabolic genes.
| Gene Target | Agonist | Fold Increase in mRNA | Cell/Tissue Type | Reference |
| CPT-1A | WY-14,643 (this compound) | 5.9 ± 1.5 | Primary Hepatocytes | [4] |
| PDK4 | WY-14,643 (this compound) | 10.9 ± 2.1 | Primary Hepatocytes | [4] |
| CRAT | Fenofibrate | Induction confirmed (specific value not stated) | Murine Liver Cells | [1][2][3] |
These data strongly support the hypothesis that this compound, as a potent PPARα agonist, will induce a significant upregulation of CRAT mRNA levels, likely within a similar magnitude as observed for CPT-1A and PDK4.
Downstream Metabolic Consequences
The upregulation of CrAT expression by this compound has significant implications for mitochondrial function and overall cellular metabolism. Increased levels of the CrAT enzyme enhance the buffering capacity of the mitochondrial acetyl-CoA pool.
This leads to:
-
Reduced Acetyl-CoA Accumulation : During periods of high fatty acid oxidation, excess acetyl-CoA can be converted to acetylcarnitine and exported from the mitochondria, preventing feedback inhibition of enzymes like Pyruvate Dehydrogenase (PDH).
-
Enhanced Metabolic Flexibility : By maintaining a stable acetyl-CoA/CoA ratio, the cell can more efficiently switch between glucose and fatty acid oxidation pathways depending on substrate availability.
-
Provision of Acetyl Units : Acetylcarnitine exported to the cytoplasm can provide acetyl units for other cellular processes, such as histone acetylation, which has epigenetic implications.
Experimental Protocols
Investigating the effect of this compound on CrAT involves a multi-faceted approach combining molecular biology and biochemistry.
Protocol: Gene Expression Analysis via qRT-PCR
This protocol quantifies the change in CRAT mRNA levels following this compound treatment.
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., HepG2 human hepatoma cells) to ~80% confluency. Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 24 hours).
-
RNA Extraction : Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR) : Perform qPCR using a SYBR Green or TaqMan-based assay. Use primers specific for the CRAT gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Calculate the relative fold change in CRAT expression using the ΔΔCt method.
Protocol: CrAT Promoter Activity via Luciferase Reporter Assay
This assay confirms that this compound's effect is mediated through the CRAT gene promoter.
-
Vector Construction : Clone the promoter region of the CRAT gene, including the putative PPRE, into a luciferase reporter vector (e.g., pGL3).
-
Transfection : Co-transfect the reporter construct, a PPARα expression vector, and a control vector (e.g., Renilla luciferase for normalization) into cells (e.g., CV-1 or HepG2).
-
Treatment : After 16-24 hours, treat the transfected cells with this compound (e.g., 100 µM) or a vehicle control.
-
Lysis and Assay : After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Express results as fold induction over the vehicle-treated control.[4][5]
Protocol: CrAT Enzyme Activity Assay
This spectrophotometric assay measures the functional activity of the CrAT enzyme in mitochondrial lysates.
-
Mitochondrial Isolation : Isolate mitochondria from treated cells or tissues by differential centrifugation.
-
Lysate Preparation : Lyse the isolated mitochondria using a suitable buffer (e.g., CelLytic MT buffer) with sonication or freeze-thaw cycles.[1] Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, L-carnitine, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay : Add the mitochondrial lysate to the reaction mixture and equilibrate. Initiate the reaction by adding acetyl-CoA. The reaction produces CoA-SH, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored compound.
-
Measurement : Monitor the rate of change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation : Calculate the specific enzyme activity (e.g., in nmol/min/mg protein) using the extinction coefficient of 5-thio-2-nitrobenzoate.
Conclusion and Implications
The evidence strongly indicates that this compound (WY-14,643) enhances the cellular capacity for acetyl-group buffering by transcriptionally upregulating mitochondrial Carnitine Acetyltransferase. This effect is not direct but is mediated entirely through the activation of the PPARα nuclear receptor. For researchers in metabolic diseases, this highlights a key mechanism by which PPARα agonists modulate mitochondrial function beyond the canonical steps of fatty acid β-oxidation. For drug development professionals, understanding this indirect regulatory pathway is crucial for predicting the broader metabolic consequences of PPARα-targeted therapies, particularly in the context of diseases characterized by metabolic inflexibility, such as type 2 diabetes and non-alcoholic fatty liver disease. Further quantitative proteomics and transcriptomics studies are warranted to precisely define the dose-response relationship between this compound and CrAT expression in various tissues.
References
- 1. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnitine and PPARα-agonist fenofibrate are involved in the regulation of Carnitine Acetyltransferase (CrAT) mRNA levels in murine liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional interaction between peroxisome proliferator-activated receptors-α and Mef-2C on human carnitine palmitoyltransferase 1β (CPT1β) gene activation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Activity Relationship of Pirinixil (WY-14643): A Technical Guide for Drug Development Professionals
An in-depth analysis of the key structural features of Pirinixil and its analogs in relation to their potent and selective activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Introduction
This compound, also known as Pirinixic Acid or WY-14643, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Discovered in 1974, this compound has been extensively studied as a tool compound to elucidate the physiological functions of PPARα and as a lead compound for the development of therapeutic agents targeting metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with PPARα. The guide also outlines the experimental protocols used to evaluate the activity of this compound analogs and visualizes the intricate signaling pathways modulated by this important pharmacological agent.
Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARα. PPARs are nuclear hormone receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]
The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in increased lipid catabolism.[1][4] Additionally, this compound has been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][5]
Structural Activity Relationship (SAR) of this compound and its Analogs
The chemical structure of this compound, 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid, possesses several key features that are critical for its potent PPARα agonistic activity. SAR studies on this compound and its derivatives have elucidated the importance of the acidic head group, the thioacetic acid linker, the pyrimidine core, and the substituted phenylamino moiety.
The Acidic Head Group
The carboxylic acid moiety is an essential feature for the activity of this compound and other fibrate-like compounds. This acidic group typically forms a key hydrogen bond interaction with amino acid residues within the ligand-binding pocket (LBP) of PPARα.
The Thioacetic Acid Linker
The length and composition of the linker connecting the acidic head to the heterocyclic core significantly influence potency and selectivity. Modifications to this linker have been a key area of exploration in the development of dual PPARα/γ agonists.
The Pyrimidine Core and Substituents
The 4-chloro-6-aminopyrimidine core serves as a central scaffold. The chlorine atom and the amino linkage are crucial for maintaining the overall conformation required for optimal binding.
The Phenylamino Moiety
The 2,3-dimethylphenylamino group contributes to the hydrophobic interactions within the LBP. SAR studies have shown that modifications to the substitution pattern and the nature of the aromatic ring can modulate potency and selectivity for different PPAR subtypes. For instance, replacing the dimethylaniline with a diphenylamine scaffold has been shown to enhance PPARα activity.[6]
The following tables summarize the quantitative SAR data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their PPARα and PPARγ agonistic activity.
| Compound | R1 | R2 | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |
| This compound (WY-14643) | H | 2,3-dimethylphenyl | 1.5[2] | >100 |
| Analog 1 | n-butyl | 2,3-dimethylphenyl | 0.083 | 1.8 |
| Analog 2 | n-hexyl | 2,3-dimethylphenyl | 0.042 | 1.0 |
| Analog 3 | H | 4-(phenylamino)phenyl | 0.025 | 0.15 |
| Analog 4 | n-hexyl | 4-(phenylamino)phenyl | 0.008 | 0.03 |
Table 1: SAR of α-substitution and phenylamino modifications on PPARα and PPARγ activity. Data compiled from multiple sources.
Experimental Protocols
The evaluation of the biological activity of this compound and its analogs typically involves a combination of in vitro assays to determine their potency and selectivity as PPAR agonists. The following are detailed methodologies for two key experiments:
PPARα Ligand Binding Assay
This assay is designed to measure the ability of a test compound to displace a known fluorescently labeled PPARα ligand from the ligand-binding domain (LBD) of the receptor.
Materials:
-
GST-hPPARα-LBD (Glutathione S-transferase-human PPARα-Ligand Binding Domain) fusion protein
-
LanthaScreen™ terbium-labeled anti-GST antibody
-
Fluormone™ Pan-PPAR Green fluorescent ligand
-
Test compounds
-
Assay buffer (e.g., TR-FRET buffer)
-
384-well microplate
Procedure:
-
Prepare a solution of the GST-hPPARα-LBD and the terbium-labeled anti-GST antibody in assay buffer.
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., this compound) in assay buffer.
-
Add the GST-hPPARα-LBD/antibody solution to the wells of the microplate.
-
Add the test compounds or reference compound to the wells.
-
Add the Fluormone™ Pan-PPAR Green ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader. The signal is typically read as the ratio of the emission at 520 nm (fluorescein) to the emission at 495 nm (terbium).
-
Calculate the IC50 values for each compound by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
PPARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate the transcriptional activity of PPARα.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HepG2)
-
Expression plasmid for full-length human PPARα
-
Reporter plasmid containing a PPRE-driven firefly luciferase gene
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After incubation to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist.
-
Incubate the cells for a further 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold activation of luciferase expression relative to the vehicle control.
-
Determine the EC50 values by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The activation of PPARα by this compound initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular metabolism. The following diagrams, generated using the DOT language, illustrate the core PPARα signaling pathway and a typical experimental workflow for evaluating this compound analogs.
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for SAR studies of this compound analogs.
Conclusion
The structural activity relationship of this compound has been extensively investigated, providing valuable insights for the design of novel PPARα and dual PPARα/γ agonists. The key pharmacophoric elements, including the acidic head group, the linker, the heterocyclic core, and the hydrophobic tail, all play crucial roles in determining the potency and selectivity of these compounds. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities targeting PPARs. A thorough understanding of the SAR and the underlying signaling pathways is essential for the successful development of next-generation therapeutics for metabolic and inflammatory diseases.
References
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond PPARα: Unveiling the Off-Target Molecular Landscape of Pirinixil (Wy-14643)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pirinixil (Wy-14643), a potent synthetic ligand for the peroxisome proliferator-activated receptor alpha (PPARα), has been extensively studied for its role in lipid metabolism and inflammation. However, a growing body of evidence reveals that this compound's biological activities extend beyond PPARα activation, implicating a range of off-target molecular interactions. This technical guide provides a comprehensive overview of the known non-PPARα molecular targets of this compound, detailing its interactions with key signaling pathways including the innate immune sensor STING, the inflammatory mediator NF-κB, and the arachidonic acid-metabolizing enzyme 5-lipoxygenase. This document summarizes available quantitative data, provides detailed experimental protocols for target identification and validation, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pleiotropic effects. This information is critical for the interpretation of experimental results and the design of future studies aimed at developing more selective therapeutic agents.
Introduction
This compound, also known as Wy-14643, is a fibrate-like compound that has served as a valuable pharmacological tool to investigate the physiological and pathological roles of PPARα. While its function as a PPARα agonist is well-established, numerous studies have reported effects of this compound that are independent of PPARα, suggesting the existence of alternative molecular targets.[1][2] Understanding these off-target interactions is paramount for accurately interpreting data from studies utilizing this compound and for the broader field of drug development, where off-target effects can lead to unforeseen toxicities or novel therapeutic opportunities. This guide delves into the molecular targets of this compound beyond PPARα, providing a technical resource for researchers in pharmacology, immunology, and drug discovery.
Non-PPARα Molecular Targets of this compound
Current research has identified several key cellular components and pathways that are directly or indirectly modulated by this compound in a PPARα-independent manner. These include the STING pathway of the innate immune system, the central inflammatory signaling hub NF-κB, and the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes.
Inhibition of the STING Pathway
Recent studies have uncovered a novel role for this compound in the negative regulation of the innate immune response through the inhibition of the STING (Stimulator of Interferon Genes) pathway. This effect has been shown to be independent of PPARα.[1][2]
Signaling Pathway:
Caption: this compound-mediated inhibition of the STING signaling pathway.
Quantitative Data:
While direct binding affinity (Kd) or IC50 values for this compound with STING are not yet available in the literature, studies have demonstrated a dose-dependent inhibition of STING-mediated IFN-β production.[1] Further research is required to quantify the direct interaction between this compound and STING.
Modulation of the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] This inhibition appears to be, at least in part, independent of PPARα, although PPARα-dependent mechanisms of NF-κB suppression by this compound have also been reported. The precise molecular mechanism of direct, PPARα-independent NF-κB inhibition by this compound remains to be fully elucidated.
Signaling Pathway:
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Quantitative Data:
Direct quantitative data for the interaction of this compound with components of the NF-κB pathway, such as IKKβ, are currently lacking. However, studies have shown that this compound can reduce the expression of NF-κB target genes and the nuclear translocation of NF-κB subunits in a dose-dependent manner.[3]
Inhibition of 5-Lipoxygenase (5-LOX)
Derivatives of pirinixic acid have been identified as inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[4]
Signaling Pathway:
Caption: Inhibition of the 5-lipoxygenase pathway by a pirinixic acid derivative.
Quantitative Data Summary:
| Compound | Target | Assay Type | Cell/System | IC50 / EC50 | Reference |
| Wy-14643 | Human PPARα | Transactivation Assay | HepG2 cells | EC50 = 1.6 µM | [5] |
| Wy-14643 | Murine PPARα | Transactivation Assay | - | EC50 = 0.63 µM | [5] |
| Wy-14643 | Murine PPARγ | Transactivation Assay | - | EC50 = 32 µM | [5] |
| LP105 (Pirinixic acid derivative) | 5-Lipoxygenase | Whole Cell Activity Assay | RAW 264.7 murine monocytes | IC50 ≈ 1-3 µM | [6] |
| LP105 (Pirinixic acid derivative) | 5-Lipoxygenase | Cell-free Activity Assay | RAW 264.7 cell supernatants | IC50 ≈ 10 µM | [6] |
Experimental Protocols for Target Identification and Validation
The identification and validation of novel molecular targets for small molecules like this compound are crucial for understanding their full pharmacological profile. Below are detailed methodologies for key experiments.
Affinity Chromatography-Mass Spectrometry for Target Identification
This protocol describes a general workflow for identifying protein targets of this compound from a complex biological sample.
Experimental Workflow:
Caption: Workflow for affinity chromatography-mass spectrometry.
Detailed Methodology:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its potential binding to target proteins.
-
Immobilization of Affinity Probe: Covalently couple the synthesized this compound-biotin probe to streptavidin-coated agarose or magnetic beads.
-
Preparation of Cell Lysate: Culture relevant cells (e.g., macrophages, hepatocytes) and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-bound beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin or an unconjugated linker.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive eluent (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Separation and Identification: Separate the eluted proteins by one-dimensional SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are unique to the this compound pulldown lane and identify the proteins by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular context.[7]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: For intact cells, lyse them by freeze-thaw cycles. For both cell and lysate experiments, separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction at each temperature using a specific antibody and Western blotting.
-
Data Analysis: Generate a melting curve by plotting the normalized amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
In Vitro 5-Lipoxygenase Activity Assay
This protocol is for determining the inhibitory effect of this compound or its derivatives on 5-LOX activity.
Detailed Methodology:
-
Enzyme Source: Use purified recombinant human 5-LOX or a cell lysate from a cell line that expresses high levels of 5-LOX (e.g., human polymorphonuclear leukocytes).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with calcium chloride and ATP).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a derivative (e.g., LP105) for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection of Product Formation: Measure the formation of 5-LOX products (e.g., leukotrienes) over time using a suitable method, such as spectrophotometry (measuring the formation of conjugated dienes at 234 nm) or by LC-MS/MS for specific product quantification.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The evidence presented in this technical guide clearly demonstrates that the pharmacological profile of this compound (Wy-14643) is more complex than its well-characterized activity as a PPARα agonist. Its interactions with the STING, NF-κB, and 5-lipoxygenase pathways highlight the importance of considering off-target effects when using this compound in experimental settings. For drug development professionals, the promiscuity of the pirinixic acid scaffold may offer opportunities for the design of novel multi-target agents for inflammatory and immune-related disorders.
Future research should focus on several key areas:
-
Quantitative Characterization of Direct Interactions: Determining the binding affinities (Kd) and inhibitory constants (Ki or IC50) of this compound for its non-PPARα targets, such as STING and IKKβ, is essential for a complete understanding of its mechanism of action.
-
Proteome-Wide Target Identification: Unbiased, proteome-wide screening methods, such as affinity chromatography-mass spectrometry and CETSA coupled with mass spectrometry, should be employed to identify a more comprehensive list of this compound's molecular targets.
-
Structure-Activity Relationship Studies: A systematic investigation of the structure-activity relationships of pirinixic acid derivatives for their on- and off-target activities will be invaluable for the development of more selective PPARα agonists or, conversely, for the optimization of dual- or multi-target ligands with desired polypharmacological profiles.
By continuing to explore the molecular targets of this compound beyond PPARα, the scientific community can gain deeper insights into its biological effects and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. dcreport.org [dcreport.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Probing Pirinixil's Journey: A Technical Guide to its Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Pirinixil, also known as Wy-14,643, is a potent synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its ability to modulate lipid metabolism and inflammatory responses has made it a valuable tool in preclinical research. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to interpreting study outcomes and assessing its therapeutic potential. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Pharmacokinetic Parameters of this compound (Wy-14,643)
The following tables summarize the key pharmacokinetic parameters of this compound following oral (gavage) and intravenous administration in various rodent models. These data are critical for inter-species comparison and for predicting potential human pharmacokinetics.
Table 1: Single-Dose Oral Pharmacokinetics of this compound (Wy-14,643) in Male Rodents
| Species (Strain) | Dose (mg/kg) | Cmax (µg/mL) | Bioavailability (%) |
| Rat (Sprague-Dawley) | 2 | 1.42 | 34 |
| Mouse (B6C3F1) | 2 | 6.94 | 98 |
| Hamster (Syrian) | 3 | 2.88 | 24 |
Data sourced from the National Toxicology Program Technical Report.[1]
Table 2: Dose Linearity of AUC after Oral Gavage of this compound (Wy-14,643)
| Species (Strain) | Dose Range (mg/kg) | Dose-Linear AUC |
| Rat (Sprague-Dawley & Wistar Furth) | All tested doses | Yes |
| Mouse (B6C3F1) | > 4 | Yes |
| Hamster (Syrian) | All tested doses | Yes |
AUC values were found to be dose-linear in both rat strains and in hamsters at all tested doses. In mice, this linearity was observed at doses above 4 mg/kg.[1]
Table 3: Elimination Half-Life of this compound (Wy-14,643) after Oral Gavage
| Species | Dose (mg/kg) | Elimination Half-life (t½) |
| Rat | Not specified | Not significantly different across doses |
| Mouse | Not specified | Not significantly different across doses |
| Hamster | Not specified | Not significantly different across doses |
The elimination half-life did not show significant differences across various doses in rats, mice, or hamsters.[1]
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for the reproducibility and comparison of pharmacokinetic studies. Below are outlines of typical protocols for investigating the pharmacokinetics of this compound in rodent models.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats, B6C3F1 mice, and Syrian hamsters are commonly used.[2]
-
Housing: Animals are typically housed in environmentally controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific experimental arms.
-
Acclimation: A minimum acclimation period of one week is recommended before the commencement of any experimental procedures.
Drug Formulation and Administration
-
Formulation: For oral gavage, this compound (Wy-14,643) is often suspended in a vehicle such as corn oil. For intravenous administration, a solution is prepared, for example, in a mixture of DMSO, PEG300, Tween 80, and water.
-
Administration Routes:
-
Oral (Gavage): A specific volume of the drug suspension is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.
-
Intravenous (IV): The drug solution is injected into a suitable vein, typically the tail vein in mice and rats, to achieve 100% bioavailability for baseline comparisons.
-
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected via various sites depending on the animal model and the required volume. Common sites include the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). For terminal studies, cardiac puncture is performed under deep anesthesia.
-
Sampling Time Points: A series of blood samples are collected at predefined time points after drug administration to capture the absorption, distribution, and elimination phases. Typical time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound concentrations in plasma samples. This technique offers high sensitivity and specificity.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before injection into the LC-MS/MS system.
-
Data Analysis: The concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's pharmacokinetic investigation, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Pirinixil (Wy-14643)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil, also known as Wy-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation.[3][4] As such, this compound is a valuable tool for in vitro research aimed at understanding the physiological and pathological roles of PPARα and for the preclinical evaluation of potential therapeutic agents targeting this nuclear receptor. These application notes provide detailed protocols for the in vitro use of this compound, focusing on its mechanism of action and its effects on cellular processes.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3][4][5] This signaling cascade ultimately affects lipid metabolism, reduces inflammation, and can inhibit the proliferation of certain cancer cells.[2] Notably, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[2]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound (Wy-14643) observed in various in vitro studies.
| Parameter | Cell Line | Concentration/Value | Reference |
| EC50 for PPARα activation | - | 1.5 µM | [2] |
| IC50 for cell viability | 786-O (renal cancer) | 219.1 ± 11.7 µM | |
| IC50 for cell viability | A498 (renal cancer) | 207.4 ± 8.3 µM | |
| Inhibition of IL-6 and Prostaglandin production | Aortic smooth muscle cells | 10 µM | [2] |
| Reduction of VCAM-1 expression | Human endothelial cells | 250 µM | [2] |
| Reduction of U937 cell adhesion | Human endothelial cells | 10 µM | [2] |
Signaling Pathways
Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound (Wy-14643)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
PPARα Activation Reporter Assay
This assay measures the ability of this compound to activate the PPARα receptor in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Express the results as fold induction over the vehicle control and calculate the EC50 value.
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS in response to this compound treatment.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Cell culture medium without phenol red
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the cell viability assay protocol.
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the control.
-
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of PPARα target proteins (e.g., CPT1A) and signaling proteins (e.g., p-NF-κB).
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARα, anti-CPT1A, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro investigation of this compound (Wy-14643). By following these detailed methodologies, researchers can effectively study the molecular mechanisms of PPARα activation and its downstream effects on various cellular processes. The provided quantitative data and signaling pathway diagrams offer a solid foundation for designing experiments and interpreting results in the fields of metabolic research, inflammation, and oncology.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Pirinixil (Wy-14643) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil, also known as Wy-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation.[3][4] As a member of the nuclear receptor superfamily, its activation by ligands like this compound leads to the regulation of target gene expression involved in fatty acid oxidation and transport.[1][3] These characteristics make this compound a valuable tool for in vitro studies investigating metabolic disorders, inflammatory processes, and cancer.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in accurately assessing its biological effects.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism (e.g., CPT1A, ACOX1) and inflammatory responses.[1][5]
Data Presentation
This compound (Wy-14643) Activity
| Parameter | Species | Receptor | Value (µM) |
| EC50 | Murine | PPARα | 0.63[2] |
| Murine | PPARγ | 32[2] | |
| Human | PPARα | 5.0[2] | |
| Human | PPARγ | 60[2] | |
| Human | PPARδ | 35[2] |
Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration (µM) |
| Human Endothelial Cells | N/A | Reduces TNF-α stimulated VCAM-1 expression | 250[6] |
| U937 | Histiocytic Lymphoma | Reduces adhesion to TNF-α stimulated endothelial cells | 10[7] |
| Aortic Smooth Muscle Cells | N/A | Inhibits IL-1 induced IL-6 and prostaglandin production | 10[7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[6]
Materials:
-
This compound (Wy-14643) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.24 mg of this compound in 1 mL of DMSO.
-
For higher concentrations, warming the tube at 37°C for 10 minutes and/or sonicating in an ultrasonic bath can aid dissolution.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[6]
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PPARα Target Gene Expression
This protocol is to detect changes in protein levels of PPARα targets, such as CPT1A.[1][8]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CPT1A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is to quantify changes in mRNA levels of PPARα target genes.[3][4]
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.[10]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to determine if this compound induces apoptosis.[11][12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chromatin remodeler BRD9 represses transcription of PPARα target genes, including CPT1A to suppress lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pirinixil (Wy-14,643) Dosage and Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pirinixil (also known as Wy-14,643) dosage and administration in mice, based on established research. This compound is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Understanding the appropriate dosage and administration is crucial for designing in vivo studies to investigate its therapeutic potential and biological effects.
Data Presentation: Dosage and Administration Summary
The following tables summarize quantitative data on this compound dosage and administration routes from various mouse studies.
Table 1: Oral Administration of this compound in Mice
| Dosage | Vehicle | Frequency | Duration | Mouse Strain | Research Focus | Reference |
| 5 mg/kg | Olive Oil | Single dose | 8, 24, or 72 hours | Wild-type, Pparα-null, p47phox-null | Acute liver gene expression | [1] |
| 50 mg/kg | Olive Oil | Single dose | 8, 24, or 72 hours | Wild-type, Pparα-null, p47phox-null | Acute liver gene expression | [1] |
| 15 mg/kg | Corn oil with 0.5% DMSO | Once daily | Not specified | Not specified | Experimental cerebral malaria | [2] |
Table 2: Dietary Administration of this compound in Mice
| Concentration in Diet | Base Diet | Duration | Mouse Strain | Research Focus | Reference |
| 50 ppm | NIH-07 powdered diet | 1 or 4 weeks | Wild-type, Pparα-null, p47phox-null | Sub-chronic liver gene expression | [1] |
| 500 ppm | NIH-07 powdered diet | 1 or 4 weeks | Wild-type, Pparα-null, p47phox-null | Sub-chronic liver gene expression | [1] |
| 0.1% w/w (1000 ppm) | Standard lab chow | Up to 5 months | Wild-type, p47phox-null | Chronic liver effects (hepatomegaly, cell proliferation) | [1] |
| 0.1% (1000 ppm) | Grain diet | 2 days | Ppara+/+, Ppara−/−, Pparaf/f, PparaΔHep | Hepatic PPARα activation and metabolic effects | [3] |
| 10 mg/L | Liquid diet containing ethanol | Not specified | Not specified | Alcohol-induced fatty liver | [4] |
Table 3: Intraperitoneal (i.p.) Injection of this compound in Mice
| Dosage | Vehicle | Frequency | Duration | Mouse Strain | Research Focus | Reference |
| 50 mg/kg | Corn Oil | Single dose (pretreatment) | 2 hours before LPS | Wild-type, Ppara-null | Acute lung injury | [5] |
| 40 mg/kg | Not specified | Single dose | Not specified | C57BL/6J, PPAR-α-/- | Appetite suppression | [6] |
| 100 mg/kg/day | Corn Oil | Daily | 1, 2, 3, 5, or 10 days | C57BL/6 | Hepatomegaly and hepatocyte proliferation | [7] |
| 100 mg/kg/week | Corn Oil | Weekly | 42 weeks | C57BL/6 | Chronic liver effects and lipid metabolism | [7] |
Experimental Protocols
Protocol 1: Acute Administration via Oral Gavage for Gene Expression Analysis
This protocol is adapted from studies investigating the acute effects of this compound on liver gene expression.[1]
1. Animal Model:
-
Wild-type, Pparα-null, and p47phox-null mice are recommended to delineate PPARα-dependent and -independent effects.
2. Materials:
-
This compound (Wy-14,643)
-
Olive oil (vehicle)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory chow and water ad libitum
3. Dosing Solution Preparation:
-
Prepare a stock solution of this compound in olive oil. For a 50 mg/kg dose in a 25g mouse, a common dosing volume is 100 µL. Therefore, the concentration would be 12.5 mg/mL.
-
Vortex thoroughly to ensure a uniform suspension.
4. Administration Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer a single dose of 5 mg/kg or 50 mg/kg this compound in olive oil via oral gavage. Control mice receive an equivalent volume of olive oil.
-
House mice individually or in small groups post-dosing.
5. Sample Collection:
-
Euthanize mice at designated time points (e.g., 8, 24, or 72 hours) post-dosing.
-
Collect liver tissue immediately, snap-freeze in liquid nitrogen, and store at -80°C for subsequent gene expression analysis (e.g., microarray or RNA-sequencing).
Experimental Workflow for Acute Oral Administration
Caption: Workflow for acute this compound administration and liver analysis.
Protocol 2: Chronic Administration in Diet for Long-Term Studies
This protocol is based on studies examining the chronic effects of this compound on the liver.[1]
1. Animal Model:
-
Wild-type and relevant knockout strains (e.g., p47phox-null) can be used.
2. Materials:
-
This compound (Wy-14,643)
-
Powdered rodent diet (e.g., NIH-07)
-
Diet mixer
3. Diet Preparation:
-
Calculate the amount of this compound needed to achieve the desired concentration (e.g., 50 ppm, 500 ppm, or 0.1% w/w). For 500 ppm, this is 500 mg of this compound per kg of diet.
-
Thoroughly mix the this compound with a small amount of the powdered diet first, then gradually incorporate the rest of the diet to ensure even distribution.
-
Prepare a control diet without this compound.
4. Administration Procedure:
-
Provide the this compound-containing diet and water ad libitum.
-
Monitor food consumption and body weight regularly.
-
The duration of the study can range from one week to several months.
5. Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect liver and other tissues of interest for histological, biochemical, and molecular analyses.
Protocol 3: Intraperitoneal Injection for Acute Systemic Effects
This protocol is derived from research on the protective effects of this compound in a model of acute lung injury.[5]
1. Animal Model:
-
Wild-type and Ppara-null mice are suitable for investigating PPARα-dependent mechanisms.
2. Materials:
-
This compound (Wy-14,643)
-
Corn oil (vehicle)
-
Syringes and needles (25-27 gauge)
3. Dosing Solution Preparation:
-
Prepare a suspension of this compound in corn oil. For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL.
-
Ensure the solution is well-mixed before each injection.
4. Administration Procedure:
-
Administer a single intraperitoneal injection of 50 mg/kg this compound.
-
This is often used as a pretreatment before inducing a pathological state (e.g., lipopolysaccharide (LPS) injection to induce inflammation).[5]
-
The timing of the pretreatment relative to the insult is critical (e.g., 2 hours before LPS administration).[5]
5. Experimental Endpoint:
-
Following the induction of the disease model, monitor the mice for clinical signs.
-
Collect relevant tissues (e.g., lung tissue in an acute lung injury model) at a specified time after the insult for analysis.
Signaling Pathways
This compound primarily acts through the activation of PPARα. This initiates a signaling cascade that affects gene expression related to lipid metabolism and inflammation.
Simplified PPARα Signaling Pathway
Caption: this compound activates the PPARα-RXR heterodimer, leading to changes in gene expression.
Interaction with Inflammatory Pathways
Studies have shown that this compound's effects can be both dependent on and independent of other pathways, such as that involving NADPH oxidase in Kupffer cells, particularly in the liver.
This compound's Influence on Liver Inflammation Pathways
References
- 1. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of IPI549 protects mice from neuropathology and an overwhelming inflammatory response during experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα agonist WY-14,643 enhances ethanol metabolism in mice: Role of catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARα by Wy-14643 ameliorates systemic lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pirinixil (Wy-14643) Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil (also known as Wy-14643) is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[3] As a member of the nuclear hormone receptor superfamily, its activation by ligands like this compound modulates the transcription of a wide array of target genes.[4] this compound's ability to activate PPARα and its subsequent downstream effects, including the negative regulation of NF-κB signaling, make it a valuable tool in biomedical research, particularly in studies related to metabolic diseases and inflammation.[1]
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to PPARα, the receptor undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Furthermore, this compound has been shown to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.[1] This inhibition is thought to be mediated through PPARα-dependent pathways, which can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory genes.[2]
Data Presentation
| Property | Value | Source(s) |
| Molecular Weight | 323.8 g/mol | [1] |
| Solubility | DMSO: ≥16.2 mg/mL (≥50 mM) to 65 mg/mL (200.74 mM) Ethanol: ≥48.8 mg/mL (with ultrasonic assistance) Water: Insoluble | [3][5][6] |
| Storage (Solid) | -20°C for up to 4 years | [7][8] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [7][9] |
| In Vitro Working Conc. | 10 µM - 250 µM (for NF-κB inhibition and VCAM-1 expression assays) | [1][7] |
| In Vivo Working Conc. | 1 mg/kg - 3 mg/kg (in rats) | [1][7] |
Experimental Protocols
Standard Operating Procedure for this compound Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Wy-14643) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.238 mg of this compound (Molecular Weight = 323.8 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.238 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7][9] Store the aliquots at -20°C or -80°C.
Protocol for PPARα Reporter Gene Assay
This protocol outlines a cell-based assay to determine the potency of this compound in activating PPARα using a luciferase reporter system.
Materials:
-
HEK293T or other suitable host cells
-
This compound stock solution (10 mM in DMSO)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Control vector (e.g., β-galactosidase expression vector for transfection efficiency)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Luciferase assay reagent
-
Lysis buffer
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known PPARα agonist). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the transfection efficiency control (e.g., β-galactosidase activity). Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: this compound's dual action on PPARα activation and NF-κB inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WY 14643, a potent exogenous PPAR-alpha ligand, reduces intestinal injury associated with splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Unraveling Gene Expression Landscapes with Pirinixil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil, also known as Wy-14643, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammatory processes.[4][5] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake, transport, and oxidation, as well as those with anti-inflammatory functions.[4]
These application notes provide a comprehensive overview of the use of this compound for studying gene expression, complete with detailed protocols for in vitro experiments and data analysis.
Mechanism of Action: A Visual Guide
This compound exerts its effects on gene expression primarily through the activation of the PPARα signaling pathway. The following diagram illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 5. PPARα Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Pirinixil in PPARα Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for using Pirinixil (also known as WY-14643), a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, in luciferase reporter assays. This document outlines the underlying principles, experimental protocols, data interpretation, and includes visual representations of the key pathways and workflows.
Introduction to PPARα and this compound
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and kidney. Upon activation by a ligand, such as the synthetic compound this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Pirinixic acid (Wy-14643) is a well-characterized and potent agonist of PPARα.[2][3] Its ability to activate PPARα makes it a valuable tool for studying the receptor's function and for screening potential therapeutic compounds targeting pathways involved in dyslipidemia and related metabolic disorders.
Principle of the Luciferase Reporter Assay
The luciferase reporter assay is a widely used method to quantify the transcriptional activity of a specific promoter in response to signaling pathway activation. For PPARα, this assay utilizes a reporter vector containing a luciferase gene (e.g., from the firefly Photinus pyralis) downstream of a promoter that includes PPREs. Cells are engineered to express both PPARα and this reporter construct.
When this compound activates PPARα, the PPARα/RXR heterodimer binds to the PPREs, driving the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of a substrate (e.g., D-luciferin), producing light. The intensity of this luminescence is directly proportional to the level of PPARα activation and can be quantified using a luminometer.[4]
PPARα Signaling Pathway
The activation of PPARα by an agonist like this compound initiates a cascade of molecular events leading to the regulation of gene expression. The diagram below illustrates this signaling pathway.
Experimental Protocol: PPARα Luciferase Reporter Assay
This protocol is designed for a 96-well plate format using a human liver hepatocellular carcinoma cell line (e.g., HepG2), which is a common model for studying liver-specific nuclear receptor activity.
Materials:
-
Cell Line: HepG2 cells stably or transiently transfected with a PPARα expression vector and a PPRE-luciferase reporter vector.
-
This compound (WY-14643): Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with charcoal-stripped FBS to reduce background activation from serum components.
-
Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Promega Luciferase Assay System, Dual-Glo Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in the cell culture medium.
-
Seed the cells into a 96-well plate at a density of 1.3 x 10^4 cells/well in 100 µL of medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in assay medium. A typical concentration range to determine the EC50 would be from 10⁻⁹ M to 10⁻⁴ M.
-
Include a vehicle control (DMSO) and a positive control (a known PPARα agonist).
-
After 24 hours of cell incubation, carefully remove the culture medium.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for another 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Follow the manufacturer's instructions for the luciferase assay kit. Typically, this involves lysing the cells and adding the luciferase substrate.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing it as "Fold Activation" over the vehicle control (Relative Light Units of treated sample / Relative Light Units of vehicle control).
-
Plot the Fold Activation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the PPARα luciferase reporter assay.
Data Presentation: this compound Activity on PPARα
The following tables summarize the quantitative data for this compound (WY-14643) as a PPARα agonist.
Table 1: EC50 Values of this compound for PPARα Activation
| Species | Cell Line | EC50 (µM) | Reference |
| Human | HepG2 | 5.0 | [2] |
| Human | U2OS | 12 | [3] |
| Murine | - | 0.63 | [2] |
EC50 values can vary depending on the cell line, reporter construct, and specific assay conditions.
Table 2: Representative Dose-Response Data for this compound in a Human PPARα Reporter Assay
| This compound Concentration (µM) | Log [this compound] | Average Fold Activation (Normalized to Vehicle) |
| 0.01 | -8 | 1.2 |
| 0.1 | -7 | 2.5 |
| 1 | -6 | 8.0 |
| 5 | -5.3 | 15.0 |
| 10 | -5 | 18.5 |
| 50 | -4.3 | 20.0 |
| 100 | -4 | 20.2 |
This data is representative. Actual fold activation values will vary between experiments.
Logical Relationships in Data Interpretation
The relationship between this compound concentration and PPARα activation is crucial for data interpretation. The following diagram illustrates the logical flow of this relationship.
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activation of PPARα by agonists like this compound. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively characterize the potency and efficacy of compounds targeting PPARα, thereby facilitating drug discovery and development efforts in the field of metabolic diseases.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eubopen.org [eubopen.org]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Immunohistochemical Analysis of Pirinixil-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirinixil (also known as Wy-14643) is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation, and inflammation.[2][4] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
A key mechanism of action of this compound also involves the transrepression of inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway.[1] This anti-inflammatory effect is mediated by the ability of activated PPARα to interfere with the activity of NF-κB, a master regulator of inflammatory gene expression.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific proteins within tissues. This application note provides a detailed protocol for the immunohistochemical analysis of formalin-fixed paraffin-embedded (FFPE) tissues treated with this compound. The protocol focuses on the detection of key proteins involved in this compound's mechanism of action: PPARα, the p65 subunit of NF-κB, and Cyclooxygenase-2 (COX-2), a downstream target of NF-κB.
Data Presentation
The following table represents hypothetical quantitative data from an IHC experiment on liver tissue from a mouse model of inflammation, comparing a vehicle-treated group to a this compound-treated group. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is quantified.
| Target Protein | Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | Subcellular Localization |
| PPARα | Vehicle | 1.2 ± 0.4 | 35% ± 8% | Cytoplasmic/Nuclear |
| This compound | 2.8 ± 0.5 | 85% ± 10% | Predominantly Nuclear | |
| NF-κB (p65) | Vehicle | 2.5 ± 0.6 | 70% ± 12% | Cytoplasmic/Nuclear |
| This compound | 1.1 ± 0.3 | 25% ± 7% | Predominantly Cytoplasmic | |
| COX-2 | Vehicle | 2.7 ± 0.5 | 65% ± 9% | Cytoplasmic |
| This compound | 0.8 ± 0.2 | 15% ± 5% | Cytoplasmic |
Experimental Protocols
This protocol is optimized for FFPE tissues.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (See table below)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Recommended Primary Antibodies:
| Target Protein | Host | Recommended Dilution |
| PPARα | Rabbit Polyclonal | 1:200 |
| NF-κB p65 | Mouse Monoclonal | 1:150 |
| COX-2 | Rabbit Polyclonal | 1:250 |
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (PPARα, NF-κB p65, or COX-2) to the recommended concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in PBS three times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes).
-
Wash slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and xylene.
-
Apply a coverslip with mounting medium.
-
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound-treated FFPE tissues.
This compound Signaling Pathway
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Pirinixil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil (also known as WY-14643) is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor with a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Emerging evidence suggests that PPARα agonists, including this compound, may also play a role in modulating cell proliferation, apoptosis, and oxidative stress, making them a subject of interest in various therapeutic areas, including cancer and inflammatory diseases.[3][4][5]
Flow cytometry is a powerful and high-throughput technology that allows for the rapid multi-parametric analysis of individual cells within a heterogeneous population. This technique is indispensable for elucidating the cellular effects of therapeutic compounds like this compound. This application note provides detailed protocols for utilizing flow cytometry to assess the impact of this compound treatment on key cellular processes: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Putative Signaling Pathway of this compound (PPARα Agonist)
This compound, as a PPARα agonist, is expected to exert its effects primarily through the activation of the PPARα signaling pathway. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to downstream effects on cellular processes such as apoptosis and cell cycle.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing the effects of this compound on cells using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured summary of the types of quantitative data that can be obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis Data
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Table 2: Cell Cycle Analysis Data
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Table 3: Reactive Oxygen Species (ROS) Analysis Data
| Treatment Group | Mean Fluorescence Intensity (MFI) of ROS Indicator | % ROS Positive Cells |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control (e.g., H₂O₂) |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line Selection : Choose a relevant cell line for your study. For example, HepG2 (human hepatoma) or B16 F10 (mouse melanoma) cells have been used in studies with PPARα agonists.[6]
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound (WY-14643) in a suitable solvent, such as DMSO.[1] Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentrations.
-
Treatment : Replace the existing culture medium with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Protocol for Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting :
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing : Wash the cell pellet twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining :
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis :
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up compensation and gates.
-
III. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting : Harvest the cells as described in the apoptosis protocol.
-
Fixation :
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
-
Staining :
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis : Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or equivalent).
IV. Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which fluoresces upon oxidation by ROS.
-
Cell Preparation : Culture and treat the cells with this compound as described previously. Include a positive control group treated with an ROS-inducing agent (e.g., H₂O₂).
-
Dye Loading :
-
After the treatment period, remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Add the H₂DCFDA working solution (typically 5-10 µM in a warm buffer) to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Harvesting :
-
Remove the dye solution and wash the cells with a warm buffer.
-
Harvest the cells as described in the apoptosis protocol.
-
-
Analysis :
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the green channel (FITC or equivalent).
-
Logical Relationship Diagram for Data Interpretation
The results from the three flow cytometry assays can be interconnected to provide a more comprehensive understanding of this compound's cellular effects.
By following these detailed protocols and utilizing the provided frameworks for data presentation and interpretation, researchers can effectively employ flow cytometry to characterize the cellular impact of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. WY 14643 | PPAR alpha Receptor Agonists: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syyxzz.com [syyxzz.com]
- 5. Protective Effects of Peroxisome Proliferator-Activated Receptor-α Agonist, Wy14643, on Hypoxia/Reoxygenation Injury in Primary Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pirinixil Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirinixil, also known as WY-14643 or Pirinixic Acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2][3] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, thereby reducing triglyceride levels. This makes PPARα an attractive therapeutic target for dyslipidemia and related metabolic disorders. This compound and its analogs represent a class of compounds with significant potential for the development of novel therapeutics.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs as PPARα agonists. The described assays include a primary screen using a cell-based reporter gene assay and a secondary screen utilizing an ELISA-based method for hit confirmation and characterization.
Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that, upon activation by a ligand such as this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[4]
Signaling Pathway
The activation of PPARα by this compound analogs initiates a signaling cascade that ultimately leads to changes in gene expression. Key downstream target genes of PPARα include those involved in fatty acid transport (e.g., CD36), mitochondrial and peroxisomal fatty acid β-oxidation (e.g., CPT1, ACOX1), and lipoprotein metabolism.[5][6]
High-Throughput Screening Assays
A tiered approach is recommended for screening this compound analogs, starting with a high-throughput primary assay followed by more detailed secondary assays for promising candidates.
Primary Screening: PPARα Reporter Gene Assay
This cell-based assay provides a functional readout of PPARα activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting Pirinixil insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirinixil (also known as Wy-14643). The information provided addresses common challenges related to its solubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Wy-14643) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. By activating PPARα, this compound influences the transcription of genes involved in fatty acid oxidation and transport.
Q2: What are the main challenges when working with this compound in aqueous solutions?
A2: The primary challenge is this compound's poor solubility in water and aqueous buffers at neutral pH. This can lead to precipitation of the compound, resulting in inaccurate concentrations in experiments and reduced biological activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is also soluble in ethanol.[3]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] For short-term storage, some suppliers suggest that solutions can be stored at -20°C for up to a month, while for long-term storage of up to a year, -80°C is recommended.[2]
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A5: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended due to its very low aqueous solubility.[3] It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or media for your experiment.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome common issues related to this compound's insolubility in aqueous solutions.
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer or media.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
Solution:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line or assay to DMSO, as it can have cytotoxic effects at higher concentrations.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing or stirring.
-
Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes help improve solubility.[3]
Issue 2: Inconsistent or lower-than-expected biological activity.
Cause: this compound may have precipitated out of the solution, leading to a lower effective concentration.
Solution:
-
Visual inspection: Before adding the solution to your cells or assay, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness, visible particles). Centrifuge the tube and check for a pellet.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid storing diluted aqueous solutions.
-
Sonication: After diluting the stock solution, briefly sonicate the aqueous solution in an ultrasonic bath to help dissolve any microscopic precipitates.[3]
Issue 3: Difficulty dissolving the powdered this compound to make a stock solution.
Cause: The powdered compound may be difficult to wet and dissolve, even in DMSO.
Solution:
-
Warming and Sonication: To aid dissolution, warm the tube containing the powder and solvent at 37°C for 10-15 minutes and/or use an ultrasonic bath.[3]
-
Vortexing: Vortex the solution vigorously for several minutes.
Data Presentation: this compound Solubility
The following table summarizes the available solubility data for this compound. Please note that exact solubility can vary depending on the specific batch of the compound and experimental conditions.
| Solvent | Concentration | Notes | Reference |
| DMSO | > 16.2 mg/mL | - | [1] |
| DMSO | 64-65 mg/mL (197.65-200.74 mM) | Use fresh, moisture-free DMSO for best results. | [2] |
| Ethanol | ≥ 48.8 mg/mL | Requires sonication to achieve this concentration. | [3] |
| Water | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Wy-14643) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~323.8 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10-15 minutes and vortex again.
-
For difficult-to-dissolve batches, a brief sonication in an ultrasonic bath can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).
-
In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure proper mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your cell culture.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: The PPARα signaling pathway activated by this compound.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: Optimizing Pirinixil Concentration for Maximum PPARα Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pirinixil (also known as WY-14643) to achieve maximal Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in activating PPARα?
A1: this compound is a potent and selective agonist for PPARα, a ligand-activated transcription factor. Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a common starting range for in vitro studies is between 1 µM and 50 µM. For instance, in HepG2 cells, an EC50 (half-maximal effective concentration) of 1.6 µM has been reported for the activation of a GAL4-fused PPARα ligand-binding domain.[1] In MCF7 cells, an EC50 of 0.542 µM was observed in a luciferase reporter gene assay.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time for this compound treatment depends on the downstream readout. For transcriptional activation measured by luciferase reporter assays, incubation times typically range from 6 to 24 hours.[2][3] For analyzing changes in target gene mRNA expression via qPCR, an incubation period of 18 to 24 hours is common. To observe changes in protein expression of PPARα target genes by Western blot, a longer incubation of 24 to 48 hours may be necessary.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] For cell culture experiments, the DMSO stock should be diluted in the culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[7]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective PPARα agonist, like many small molecule inhibitors, it can exhibit some off-target effects, particularly at higher concentrations.[8][9] Some studies have shown that this compound has significantly lower potency for PPARγ and PPARδ.[1] However, researchers should be mindful of potential off-target activities and consider including appropriate controls, such as using PPARα knockout cells or co-treatment with a PPARα antagonist, to confirm that the observed effects are indeed mediated by PPARα.[10][11]
Troubleshooting Guides
Luciferase Reporter Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | 1. Low transfection efficiency. 2. Inactive or degraded luciferase enzyme/substrate. 3. Suboptimal this compound concentration or incubation time. 4. Weak promoter in the reporter construct. 5. Cell lysis issues. | 1. Optimize transfection protocol (DNA:reagent ratio, cell density). Use a positive control vector (e.g., CMV-luciferase) to check transfection efficiency.[12][13] 2. Use fresh reagents and ensure proper storage. 3. Perform a dose-response and time-course experiment. 4. If possible, use a reporter with a stronger PPRE-containing promoter.[12] 5. Ensure complete cell lysis by visual inspection under a microscope and optimize lysis buffer volume. |
| High Background Signal | 1. Contamination of reagents or cell cultures. 2. Autofluorescence from the compound or media components. 3. "Leaky" promoter in the reporter construct. 4. Using white plates which can have higher background.[14] | 1. Use sterile techniques and fresh, filtered reagents.[12] 2. Run a "no cells" control with media and this compound to check for background signal. 3. Use a minimal promoter in the reporter construct. 4. Use opaque, white-walled plates for luminescence assays to reduce crosstalk and background.[13][15] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors during transfection or reagent addition. 3. Edge effects in the multi-well plate. 4. Instability of the luciferase signal ("flash" vs. "glow" kinetics). | 1. Ensure a homogenous cell suspension and careful plating. 2. Use calibrated pipettes and consider using a master mix for transfections and reagent additions.[12] 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Use a "glow" type luciferase assay reagent for more stable signal if reading many plates.[16] |
qPCR and Western Blotting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Change in Target Gene/Protein Expression | 1. Suboptimal this compound concentration or incubation time. 2. Low PPARα expression in the chosen cell line. 3. Poor RNA/protein quality. 4. Inefficient primers/antibodies. | 1. Perform a dose-response and time-course experiment. 2. Confirm PPARα expression in your cell line by qPCR or Western blot. 3. Check RNA/protein integrity (e.g., RIN for RNA, Ponceau S for protein). 4. Validate primers for efficiency and specificity; use a validated antibody for Western blotting. |
| Cytotoxicity Observed | 1. This compound concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Extended incubation period. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration (CC50) of this compound for your cell line.[17][18] 2. Ensure the final DMSO concentration is below 0.5%, and preferably ≤0.1%.[7] 3. Optimize the incubation time to the minimum required to see the desired effect. |
Quantitative Data
Table 1: EC50 Values of this compound (WY-14643) for PPARα Activation in Different Cell Lines
| Cell Line | Assay Type | EC50 (µM) | Reference |
| HepG2 (human) | GAL4-fused PPARα LBD Luciferase Reporter Assay | 1.6 | [1] |
| MCF7 (human) | CPTI DR1-type RE Luciferase Reporter Assay | 0.542 | [2] |
| COS-7 | Wild-type human PPARα LBD Dual-Glo Luciferase Assay | 39.8 | [1] |
| U2OS (human) | Transactivation Assay | 12 | [2] |
| Murine | Not Specified | 0.63 | [1] |
| Human | Not Specified | 5.0 | [1] |
Table 2: Recommended Starting Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range (µM) | Recommended Incubation Time |
| Luciferase Reporter Assay | HepG2, HEK293, COS-7 | 1 - 50 | 6 - 24 hours |
| qPCR (Target Gene Expression) | Primary Hepatocytes, HepG2 | 10 - 100 | 18 - 24 hours |
| Western Blot (Target Protein Expression) | Primary Hepatocytes, HepG2 | 10 - 100 | 24 - 48 hours |
| Cytotoxicity Assay (e.g., MTT) | Various | 0.1 - 250 | 24 - 72 hours |
Experimental Protocols
Luciferase Reporter Assay for PPARα Activation
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293T or HepG2 cells
-
PPRE-luciferase reporter plasmid
-
PPARα expression plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (WY-14643)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter, PPARα expression, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
Materials:
-
HepG2 cells or primary hepatocytes
-
This compound (WY-14643)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for PPARα target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Methodology:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control for 18-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with primers for your target and housekeeping genes, SYBR Green master mix, and cDNA.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
Western Blot for PPARα and Target Protein Expression
Materials:
-
HepG2 cells or primary hepatocytes
-
This compound (WY-14643)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PPARα, ACOX1, CPT1A, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: The PPARα signaling pathway activated by this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for common luciferase assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. By compound [wahoo.cns.umass.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid off-target effects of Pirinixil in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects of Pirinixil (also known as WY-14643) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[1][2] Upon binding, this compound induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[3][4][5][6]
Q2: What are the known off-target effects of this compound?
The most well-characterized off-target effects of this compound stem from its interaction with other PPAR isoforms, namely PPARγ and PPARδ. While it is most potent for PPARα, at higher concentrations, it can also activate PPARγ and PPARδ, leading to unintended biological responses.[1]
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired PPARα-mediated effect.
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Employ specific controls: Use PPARα-null cells or animals to confirm that the observed effect is indeed PPARα-dependent.
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Use a PPARα antagonist: Co-treatment with a specific PPARα antagonist, such as GW6471, can help to verify that the effects of this compound are on-target.[7][8]
-
Consider structurally different agonists: Confirm key findings with a structurally unrelated PPARα agonist to ensure the observed phenotype is not due to the unique chemical properties of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Cell passage number variability- Inconsistent this compound concentration- Off-target effects at high concentrations | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and verify the final concentration.- Perform a dose-response curve to identify the optimal concentration. |
| Observed effects are not completely blocked by a PPARα antagonist | - this compound is activating other PPAR isoforms (PPARγ, PPARδ).- The effect is independent of PPAR activation. | - Lower the concentration of this compound.- Test for the involvement of PPARγ or PPARδ using specific antagonists.- Utilize PPARα knockout/knockdown models to confirm target engagement. |
| Unexpected changes in gene expression profiles (from RNA-seq, etc.) | - Off-target effects are influencing other signaling pathways. | - Cross-reference differentially expressed genes with known PPARα target gene databases.- Use a lower, more selective concentration of this compound.- Confirm key gene expression changes with a structurally different PPARα agonist. |
Quantitative Data: this compound (WY-14643) Potency
The following tables summarize the half-maximal effective concentrations (EC50) of this compound for different PPAR isoforms across species. Using concentrations that are selective for PPARα is critical to avoid off-target effects.
Table 1: EC50 Values for Murine PPAR Isoforms [1]
| PPAR Isoform | EC50 (µM) |
| mPPARα | 0.63 |
| mPPARγ | 32 |
Table 2: EC50 Values for Human PPAR Isoforms [1][2]
| PPAR Isoform | EC50 (µM) |
| hPPARα | 5.0 - 12 |
| hPPARγ | 60 |
| hPPARδ | 35 |
Note: EC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Cell Culture Experiment
Objective: To assess the effect of this compound on the expression of a known PPARα target gene (e.g., CPT1A) in hepatocytes.
Methodology:
-
Cell Culture: Plate HepG2 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. For a negative control, co-treat cells with this compound and a PPARα antagonist (e.g., 1 µM GW6471).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of CPT1A and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the CPT1A expression to the housekeeping gene and calculate the fold change relative to the vehicle control.
In Vivo Animal Experiment
Objective: To evaluate the effect of this compound on plasma triglyceride levels in mice.
Methodology:
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old. For a definitive control, include a cohort of PPARα knockout mice.
-
This compound Formulation: Prepare this compound for oral gavage by suspending it in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A common in vivo dose is 3 mg/kg/day.[9][10]
-
Treatment: Administer this compound or vehicle to the mice by oral gavage once daily for 7 days.
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding after a 4-hour fast.
-
Plasma Analysis: Centrifuge the blood to separate the plasma. Measure plasma triglyceride levels using a commercial assay kit.
-
Data Analysis: Compare the plasma triglyceride levels between the vehicle-treated and this compound-treated groups.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PPARα, leading to gene transcription.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for robust experimental design with this compound.
Logical Relationship of this compound's PPAR Selectivity
Caption: this compound's selectivity for PPAR isoforms is dose-dependent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Pirinixil stability and storage conditions
This technical support center provides guidance on the stability and storage of Pirinixil for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for up to three years.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[2]
Q3: How should I store this compound stock solutions?
This compound stock solutions should be aliquoted and stored at -20°C or -80°C. At -20°C, solutions are generally considered stable for up to six months.[1][2] For longer-term storage, -80°C is recommended, with a suggested stability of up to one year.
Q4: Can I store this compound solutions at room temperature or 4°C?
There is no specific data available on the stability of this compound solutions at room temperature or 4°C. As a general precaution, it is recommended to minimize the time that solutions are kept at these temperatures. For daily experimental use, it is advisable to prepare fresh dilutions from a frozen stock solution.
Q5: Is this compound sensitive to light?
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions or cell culture media has not been specifically reported. Due to the potential for hydrolysis or degradation in aqueous environments, it is recommended to prepare fresh dilutions in your experimental buffer or media from a DMSO stock solution just before use. Avoid long-term storage of this compound in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- Improper thawing procedure. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Thaw solutions slowly at room temperature and ensure they are fully dissolved before use. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Multiple freeze-thaw cycles of the stock solution. | - Use freshly prepared dilutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure proper storage conditions are maintained for both powder and solutions. |
| Loss of biological activity | - Chemical degradation of this compound. | - Verify the age and storage conditions of your this compound powder and stock solutions.- Prepare a fresh stock solution from a new vial of this compound powder.- Consider potential incompatibilities with other components in your experimental system. |
Data Presentation
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years[1][2] |
| Solution in DMSO | -20°C | Up to 6 months[1][2] |
| Solution in DMSO | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- HPLC-grade solvent (e.g., DMSO, acetonitrile, methanol)
- HPLC-grade water
- Buffers of desired pH
- HPLC system with a UV detector
- Analytical column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Preparation of Stability Samples:
- Dilute the stock solution with the desired experimental solvent or buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Dispense aliquots of this solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
4. HPLC Analysis:
- Develop a suitable HPLC method to resolve this compound from potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and detection wavelength.
- Analyze an initial sample (Time 0) to determine the starting concentration and purity of this compound.
- At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.
- Allow the sample to equilibrate to room temperature and analyze by HPLC.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- Monitor the appearance of any new peaks, which may indicate degradation products.
- Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
Disclaimer: The information provided in this technical support center is based on publicly available data from suppliers and general scientific principles. There is a lack of comprehensive, peer-reviewed studies on the detailed stability and degradation pathways of this compound. Therefore, the guidance on solution stability, particularly under conditions other than the recommended storage temperatures, and the experimental protocols are provided as general recommendations. Researchers should independently validate the stability of this compound in their specific experimental setups.
References
Common issues with Pirinixil in long-term cell culture
Welcome to the technical support center for the use of Pirinixil (Wy-14643) in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Wy-14643, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that acts as a ligand-activated transcription factor, playing a key role in the regulation of lipid metabolism, inflammation, and cell proliferation. Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the expected effects of this compound on cells in culture?
A2: The effects of this compound can be cell-type dependent. In many cell types, particularly hepatocytes and cancer cells, this compound has been shown to:
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Modulate lipid metabolism: By activating PPARα, this compound can increase fatty acid oxidation.
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Exhibit anti-inflammatory properties: It can suppress the expression of pro-inflammatory genes.
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Influence cell proliferation and apoptosis: In some cancer cell lines, this compound can inhibit proliferation and induce apoptosis (programmed cell death).[1] However, in other contexts, particularly in rodent liver cells, long-term exposure can lead to increased cell proliferation.[2]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. As a starting point, concentrations ranging from 10 µM to 200 µM are often used in in vitro studies. For example, one study showed no significant cytotoxic effect on MCF-7 cells at concentrations below 200 µM for 24 hours.
Troubleshooting Common Issues in Long-Term this compound Culture
This section addresses specific problems that may arise during prolonged exposure of cell cultures to this compound.
Problem 1: Decreased Cell Viability or Increased Cytotoxicity Over Time
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Question: I've been treating my cells with this compound for several weeks, and I'm observing a gradual decrease in cell viability and signs of cytotoxicity. What could be the cause?
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Answer: Long-term exposure to this compound can lead to cumulative cytotoxic effects. This may be due to several factors:
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Oxidative Stress: Chronic PPARα activation can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[2]
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Mitochondrial Dysfunction: Prolonged treatment with PPARα agonists has been shown to impair mitochondrial respiratory function in some models.[3]
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Induction of Apoptosis: Continuous activation of PPARα signaling can trigger apoptotic pathways in susceptible cell lines.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability in long-term this compound culture.
Problem 2: Altered Cell Morphology and Adhesion
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Question: My cells are changing shape and appear to be less adherent after prolonged culture with this compound. Why is this happening?
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Answer: Changes in cell morphology and adhesion can be indicative of several cellular processes affected by long-term this compound treatment:
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Phenotypic Changes: Continuous PPARα activation can induce differentiation or other phenotypic shifts in certain cell types.
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Extracellular Matrix (ECM) Remodeling: PPARα signaling can influence the expression of genes encoding ECM components and matrix metalloproteinases (MMPs), which can alter the cellular microenvironment and adhesion properties.
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Cellular Senescence: In some cases, long-term stress from drug treatment can induce a senescent state, which is often associated with a flattened and enlarged morphology.
-
-
Troubleshooting Steps:
-
Document Morphological Changes: Regularly capture images of your cell cultures to track the progression of morphological changes.
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Assess Adhesion: Perform cell adhesion assays to quantify changes in attachment to the culture substrate.
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Analyze Gene Expression: Use RT-qPCR or other methods to analyze the expression of genes related to cell adhesion (e.g., integrins, cadherins) and ECM components (e.g., collagens, fibronectin).
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Test for Senescence: Use markers like senescence-associated β-galactosidase (SA-β-gal) staining to determine if cells are entering a senescent state.
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Problem 3: Development of Acquired Resistance
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Question: Initially, my cancer cell line was sensitive to this compound, but after several passages in the presence of the drug, it seems to be proliferating more rapidly. Could the cells be developing resistance?
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Answer: Yes, it is possible for cancer cells to develop acquired resistance to this compound. This is a common phenomenon with targeted therapies. Mechanisms of acquired resistance can include:
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Alterations in the Target Pathway: Mutations or changes in the expression of PPARα or its downstream signaling components.
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Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the PPARα pathway.
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Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
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-
Logical Flow for Investigating Acquired Resistance:
Caption: Logical workflow for investigating acquired resistance to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound (Wy-14643).
Table 1: Reported EC50/IC50 Values for this compound (Wy-14643)
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | PPARα Luciferase Reporter | EC50 | 0.04 µM | [4] |
| MCF-7 | PPARα Luciferase Reporter | EC50 | 0.542 µM | [4] |
| U2OS | PPARα Transactivation | EC50 | 12 µM | [4] |
| UKF-NB-3 (Neuroblastoma) | MTT Assay (120h) | IC50 | >100 µM | |
| Be(2)-C (Neuroblastoma) | MTT Assay (120h) | IC50 | >100 µM |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
1. Long-Term Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of chronic this compound exposure on cell viability.
-
Materials:
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Cells of interest
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Complete culture medium
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This compound (Wy-14643) stock solution (in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (cell culture grade)
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Phosphate-buffered saline (PBS)
-
-
Procedure:
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Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
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Long-Term Culture: At regular intervals (e.g., every 2-3 days), carefully remove the medium and replace it with fresh medium containing the respective this compound concentrations. This may require passaging the cells and re-seeding them at the original density while maintaining the treatment.
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MTT Assay: At each desired time point (e.g., 1, 3, 5, 7, and 14 days): a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
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2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence in long-term this compound-treated cultures.
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Materials:
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Cells cultured on glass coverslips or in multi-well plates
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PBS
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Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
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Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)
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Microscope
-
-
Procedure:
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Wash: Wash the cells twice with PBS.
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Fix: Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
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Wash: Wash the cells three times with PBS.
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Stain: Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 2-4 hours or overnight. Protect from light.
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Visualize: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
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Quantify: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
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Signaling Pathway Diagram
This compound-Induced PPARα Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression and cellular processes.
References
- 1. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction in long-term neuronal cultures mimics changes with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in long-term neuronal cultures mimics changes with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Pirinixil (Wy-14643) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during in vivo and in vitro experiments with the peroxisome proliferator-activated receptor alpha (PPARα) agonist, Pirinixil (Wy-14643).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Wy-14643)?
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[2] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: What are the expected outcomes of this compound treatment in most experimental models?
Typically, this compound administration is expected to lead to:
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Anti-inflammatory effects: Reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]
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Lipid metabolism regulation: Lowering of plasma triglycerides and glucose levels.
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Gene expression changes: Upregulation of genes involved in fatty acid oxidation (e.g., ACOX1, CPT1) and downregulation of inflammatory pathway genes.
Q3: Are there any known off-target effects of this compound?
While this compound is a selective PPARα agonist, some studies have suggested potential off-target effects or paradoxical outcomes. For instance, under certain conditions, an increase in hepatic TNFα has been observed. Additionally, this compound has been shown to induce genes involved in cell cycle control and DNA damage repair, which may be an unexpected finding for researchers focused solely on its metabolic and anti-inflammatory roles.[4]
Troubleshooting Unexpected Experimental Results
Issue 1: Observation of Pro-inflammatory Effects or Lack of Anti-inflammatory Response
Scenario: You are treating cells or animal models with this compound, expecting to see a decrease in inflammatory markers (e.g., TNF-α, IL-6), but you observe either no change or an increase in these markers.
Possible Causes:
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Cell Line Specificity: The cellular context is critical. Some cell lines may lack the necessary co-activators or co-repressors for PPARα-mediated anti-inflammatory effects, or they may have dominant pro-inflammatory pathways that are not sensitive to this compound.
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Dose and Time Dependence: The effect of this compound can be dose- and time-dependent. A high concentration or prolonged exposure might trigger cellular stress responses that lead to inflammation.
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NF-κB Pathway Activation: While this compound typically inhibits the NF-κB pathway, in some contexts, it might paradoxically fail to suppress or even activate it, leading to a pro-inflammatory outcome.[3]
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Contaminants: Endotoxin (LPS) contamination in reagents or cell culture can induce a strong inflammatory response that may mask the anti-inflammatory effects of this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Cell Line Responsiveness | Test a positive control cell line known to respond to PPARα agonists (e.g., HepG2). | To confirm that the experimental setup and reagents are working correctly. |
| 2. Optimize Dose and Time | Perform a dose-response and time-course experiment. | To identify the optimal concentration and duration of treatment for observing anti-inflammatory effects. |
| 3. Check for Contamination | Test all reagents and media for endotoxin contamination. | To rule out confounding inflammatory stimuli. |
| 4. Analyze NF-κB Pathway | Perform a Western blot for phosphorylated IκBα and nuclear translocation of NF-κB p65. | To determine if the NF-κB pathway is being unexpectedly activated. |
Issue 2: No Significant Change in Target Gene Expression
Scenario: After treating your cells with this compound, you perform qPCR or Western blotting for known PPARα target genes (e.g., ACOX1, CPT1) but do not observe the expected upregulation.
Possible Causes:
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Low PPARα Expression: The cell line you are using may have low endogenous expression of PPARα, making it unresponsive to this compound.
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Inactive Compound: The this compound compound may have degraded due to improper storage or handling.
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Suboptimal Experimental Conditions: The concentration of this compound, incubation time, or cell density may not be optimal for inducing target gene expression.
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Drug Resistance: Prolonged exposure to the compound may have led to the development of resistance in the cell line.[5][6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Confirm PPARα Expression | Measure PPARα mRNA and protein levels in your cell line. | To ensure the target receptor is present. |
| 2. Validate this compound Activity | Test the compound on a sensitive, validated cell line. | To confirm the integrity of the drug. |
| 3. Optimize Experimental Parameters | Titrate the this compound concentration and vary the incubation time. | To find the conditions that yield a robust response. |
| 4. Use a Fresh Batch of Cells | If resistance is suspected, thaw a new, low-passage vial of cells. | To eliminate the possibility of acquired resistance. |
Issue 3: Unexpected Cell Death (Apoptosis or Necrosis)
Scenario: You observe a significant decrease in cell viability after this compound treatment, which is not the intended outcome of your experiment.
Possible Causes:
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High Concentration: The concentration of this compound used may be cytotoxic to your specific cell line.
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Induction of Apoptosis/Necrosis Pathways: this compound might be activating cell death pathways in a context-dependent manner.[7][8][9][10]
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Oxidative Stress: High metabolic activity induced by PPARα activation could lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.
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Off-target Effects: At higher concentrations, this compound may have off-target effects that induce cytotoxicity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Determine the IC50 | Perform a dose-response curve to determine the concentration at which 50% of cell growth is inhibited. | To identify a non-toxic working concentration. |
| 2. Assess Apoptosis and Necrosis | Use assays such as Annexin V/Propidium Iodide staining or caspase activity assays. | To determine the mechanism of cell death. |
| 3. Measure ROS Production | Utilize a fluorescent probe to measure intracellular ROS levels. | To investigate the role of oxidative stress. |
| 4. Consider a Different PPARα Agonist | If off-target effects are suspected, compare the results with another structurally different PPARα agonist. | To determine if the observed effect is specific to this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
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Cell Treatment and RNA Extraction: Treat cells with this compound as described above. After treatment, lyse the cells and extract total RNA using a commercially available kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target gene (e.g., ACOX1, CPT1) and a housekeeping gene (e.g., GAPDH, ACTB).
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Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for PPARα Pathway Proteins
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Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your target proteins (e.g., PPARα, ACOX1, p-IκBα) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships in this compound experiments.
References
- 1. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα Agonist WY-14643 Relieves Neuropathic Pain through SIRT1-Mediated Deacetylation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-α Agonist WY-14643 Inhibits LPS-Induced Inflammation in Synovial Fibroblasts via NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARalpha-dependent activation of cell cycle control and DNA repair genes in hepatic nonparenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel cell line models to study mechanisms and overcoming strategies of proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piplartine induces inhibition of leukemia cell proliferation triggering both apoptosis and necrosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide can inhibit apoptosis or switch it into necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3k class III-dependent autophagy prevents apoptosis and necrosis by oxidative stress in dopaminergic neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis/necrosis switch in two different cancer cell lines: influence of benzoquinone- and hydrogen peroxide-induced oxidative stress intensity, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Pirinixil-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for Pirinixil-induced cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental compound that functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[2][3] Activation of PPARα by ligands like this compound can influence the expression of numerous target genes involved in fatty acid oxidation.[2] While its therapeutic potential is under investigation, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.
Q2: What are the common mechanisms of this compound-induced cytotoxicity?
A2: The cytotoxic effects of this compound are often linked to its primary mechanism of action and can manifest through several pathways. A primary mechanism is the induction of oxidative stress due to increased fatty acid oxidation, which can generate reactive oxygen species (ROS).[2][4] This oxidative stress can, in turn, trigger apoptosis (programmed cell death) through mitochondrial-mediated pathways.[4][5]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: Establishing a dose-response curve is critical. This involves treating your specific cell line with a range of this compound concentrations and measuring cell viability at set time points (e.g., 24, 48, 72 hours).[6][7] This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%. For your experiments, you should aim for a concentration that elicits the desired biological effect with minimal cytotoxicity.
Q4: My non-cancerous (normal) cell line is showing high cytotoxicity. How can I mitigate this?
A4: High cytotoxicity in normal cell lines is a common challenge. Here are some strategies to consider:
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Dose Optimization: As mentioned above, perform a dose-response experiment to identify the lowest effective concentration.
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Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help mitigate cytotoxicity caused by oxidative stress.[6] It is important to first confirm that the observed cytotoxicity is indeed mediated by ROS.
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Time-course Experiments: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to observe the desired effect without causing significant cell death.[8]
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Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.1%).[6]
Q5: Can this compound's activation of PPARα lead to off-target effects contributing to cytotoxicity?
A5: Yes, potent activation of nuclear receptors like PPARα can lead to off-target effects.[9] These can include the modulation of other signaling pathways not directly related to lipid metabolism. It is also possible that at higher concentrations, this compound may interact with other cellular targets, leading to unforeseen cytotoxic responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High cytotoxicity in both normal and cancer cell lines. | 1. This compound concentration is too high. 2. The solvent concentration is toxic. 3. The on-target effect is critical for both cell types' survival. | 1. Perform a dose-response experiment to determine the IC50 values for both cell types. Start with a lower concentration range. 2. Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.1% for DMSO). Run a vehicle-only control. 3. Investigate the expression and importance of PPARα in your normal cell line. |
| Inconsistent results between experiments. | 1. This compound degradation. 2. Cell culture variability. | 1. Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. 2. Ensure consistent cell passage number, seeding density, and culture conditions for all experiments. |
| Antioxidant co-treatment is reducing the desired biological effect. | The antioxidant is interfering with the mechanism of action of this compound. | 1. Optimize the concentration of the antioxidant. 2. Perform experiments to understand if the desired biological activity of this compound is dependent on inducing a mild level of oxidative stress. |
| No apoptotic cells detected despite observing cytotoxicity. | 1. The primary mode of cell death may be necrosis, not apoptosis. 2. Inappropriate timing of the apoptosis assay. | 1. Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. 2. Perform a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48 hours) after this compound treatment.[8] |
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic effects of this compound on various cell lines. Researchers should populate this table with their own experimentally determined IC50 values.
| Cell Line | Tissue of Origin | Cell Type | IC50 of this compound (µM) after 48h |
| Example: HepG2 | Liver | Hepatocellular Carcinoma | [Insert your data] |
| Example: MCF-7 | Breast | Adenocarcinoma | [Insert your data] |
| Example: HUVEC | Umbilical Vein | Endothelial (Normal) | [Insert your data] |
| Example: HEK293 | Kidney | Embryonic Kidney (Normal) | [Insert your data] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.[6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol distinguishes between viable, apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for determining this compound-induced cytotoxicity using the MTT assay.
Caption: A simplified signaling pathway of this compound-induced apoptosis via oxidative stress.
References
- 1. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fipronil Triggers Immunotoxicity Through Reactive Oxygen Species-Driven Mitochondrial Apoptosis in Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meloxicam inhibits fipronil-induced apoptosis via modulation of the oxidative stress and inflammatory response in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Time for Pirinixil Treatment
Welcome to the technical support center for Pirinixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
For initial experiments, a time-course experiment is highly recommended to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point is to test a range of time points, such as 6, 12, 24, 48, and 72 hours.[1][2] For assays measuring early signaling events, shorter incubation times (e.g., 15 minutes to 6 hours) may be more appropriate.[3]
Q2: How does the optimal incubation time for this compound vary between different cell lines?
The optimal incubation time can vary significantly between cell lines due to differences in metabolic rates, protein expression levels of the target, and overall cell health.[4] It is crucial to empirically determine the best incubation time for each cell line you are working with.
Q3: Should the incubation time be adjusted when using different concentrations of this compound?
Yes, the concentration of this compound and the incubation time are often interdependent. A lower concentration may require a longer incubation time to elicit a measurable effect, while a higher concentration might produce a response more quickly. Performing a dose-response experiment at several different time points will help to identify the ideal combination of concentration and incubation time.
Q4: Can long incubation times with this compound lead to cytotoxicity?
Prolonged exposure to any small molecule inhibitor, including this compound, can potentially lead to off-target effects or general cytotoxicity, which may not be related to its intended mechanism of action.[2][3] It is important to assess cell viability in parallel with your primary assay to distinguish between targeted effects and non-specific toxicity.
Q5: Should the cell culture medium be replaced during long incubation periods with this compound?
For incubation times exceeding 24-48 hours, it is good practice to consider replacing the medium containing fresh this compound. This is because the compound may degrade over time in the culture medium, and nutrient depletion or waste product accumulation in the medium can affect cell health and responsiveness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incubation time is too short: The compound may not have had enough time to exert its biological effect. 2. Compound degradation: this compound may be unstable in the cell culture medium over the incubation period. 3. Incorrect concentration: The concentration of this compound may be too low. 4. Cell line resistance: The target cell line may not be sensitive to this compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration.[1][2] 2. Use freshly prepared solutions: Prepare this compound solutions fresh for each experiment and consider replenishing the medium for longer time points.[3] 3. Optimize concentration: Conduct a dose-response experiment with a broad range of concentrations. 4. Verify target expression: Confirm that your cell line expresses the molecular target of this compound. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects: Evaporation and temperature changes in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or this compound. | 1. Ensure a homogeneous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples; fill them with sterile PBS or media instead.[1] 3. Use calibrated pipettes: Ensure proper calibration and use consistent pipetting techniques. |
| High levels of cell death in all treated wells | 1. This compound concentration is too high: The compound is causing general cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Prolonged incubation: The incubation time is too long, leading to cell death. | 1. Perform a dose-response experiment: Determine the cytotoxic concentration range and use concentrations below this threshold. 2. Check solvent concentration: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).[2][5] 3. Shorten the incubation time: Test shorter incubation periods to see if the cytotoxicity is time-dependent. |
Quantitative Data Summary
Table 1: Example Time-Course Experiment for this compound Treatment
This table illustrates representative data from a time-course experiment to determine the optimal incubation time for a fixed concentration of this compound (e.g., 10 µM) on two different cell lines, as measured by a cell viability assay (e.g., MTT).
| Incubation Time (Hours) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 | 100% | 100% |
| 6 | 95% | 98% |
| 12 | 85% | 92% |
| 24 | 70% | 80% |
| 48 | 55% | 60% |
| 72 | 40% | 45% |
Table 2: Example Dose-Response Experiment for this compound Treatment
This table shows example data from a dose-response experiment at a predetermined optimal incubation time (e.g., 48 hours). The IC50 value represents the concentration of this compound required to inhibit cell growth by 50%.
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle Control) | 100% | 100% |
| 0.1 | 98% | 95% |
| 1 | 85% | 80% |
| 5 | 65% | 70% |
| 10 | 50% | 55% |
| 25 | 30% | 35% |
| 50 | 20% | 25% |
| IC50 (µM) | 10 | ~12 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps for conducting a time-course experiment using an MTT assay to measure cell viability.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration. Also, prepare a vehicle control (medium with the same percentage of solvent).
-
Cell Treatment: Remove the existing medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a CO2 incubator.[1]
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate for an additional 4 hours to overnight at 37°C.[6][8]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time will be the point at which a significant and reproducible effect is observed.
Visualizations
Caption: Workflow for determining the optimal incubation time and IC50 of this compound.
Caption: this compound as a hypothetical inhibitor of the PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Best Practices for Pirinixil (Wy-14643) Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pirinixil (Wy-14643), a potent PPARα agonist. Our goal is to help you minimize variability in your experiments and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Wy-14643) and what is its primary mechanism of action?
This compound, also known as Wy-14643, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[2] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
This compound is sparingly soluble in aqueous solutions.[3][4] Precipitation in cell culture media can occur due to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to crash out.
-
Media Components: Certain components in the media might interact with this compound, reducing its solubility. While specific interactions are not well-documented, complex media with high concentrations of certain proteins or salts could be a factor.
-
Temperature Changes: Fluctuations in temperature can affect solubility.
Troubleshooting Steps:
-
Prepare a fresh stock solution: Ensure your DMSO stock is not old, as moisture absorption can reduce solubility.[5]
-
Use a serial dilution method: Instead of adding the DMSO stock directly, perform serial dilutions in your cell culture medium to reach the final desired concentration.
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound solution.
-
Increase the solvent concentration (with caution): If permissible for your cell type, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might help maintain solubility. However, always run a vehicle control to account for any solvent effects.
-
Test different media formulations: If the problem persists, consider testing a simpler, chemically defined medium to identify potential interfering components.[6][7][8][9]
Q3: My in vivo study with this compound is showing high variability between animals. What are the potential sources of this variability?
High inter-animal variability is a common challenge in preclinical studies and can be attributed to a range of factors:[10][11][12][13][14]
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to PPARα agonists.
-
Sex Differences: There is evidence of sex-related variability in the effects of PPAR ligands and in PPAR signaling.[15]
-
Diet: The composition of the animal diet can significantly influence metabolic pathways that are also targeted by this compound. High-fat diets, for instance, are often used in conjunction with this compound to study metabolic diseases.[1] Consistency in the diet is crucial.
-
Gut Microbiome: The gut microbiota can influence drug metabolism and overall metabolic health, contributing to varied responses.
-
Dosing Accuracy: Inaccurate administration of the compound can lead to significant differences in exposure.
-
Stress: Animal stress can alter physiological parameters and impact experimental outcomes.
Best Practices to Minimize In Vivo Variability:
-
Use a homogenous animal population: Use animals of the same strain, sex, and age.
-
Standardize the diet: Provide a consistent and well-defined diet to all animals throughout the study.
-
Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment to reduce stress.
-
Ensure accurate dosing: Utilize precise dosing techniques and ensure the formulation is homogenous.
-
Randomize and blind: Randomize animals into treatment groups and blind the investigators to the treatment allocation where possible.
Q4: I am not observing the expected downstream effects on target gene expression after this compound treatment. What should I check?
-
Cell Line/Tissue Specificity: PPARα expression levels can vary significantly between different cell lines and tissues. Confirm that your chosen experimental model expresses sufficient levels of PPARα.
-
Compound Potency and Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the EC50 values for your specific species and experimental system (see Table 1).
-
Incubation Time: The transcriptional response to this compound is time-dependent. You may need to perform a time-course experiment to determine the optimal treatment duration.
-
Cofactor Availability: The transcriptional activity of PPARα is dependent on the recruitment of coactivators. The cellular context and availability of these cofactors can influence the response.
-
Off-Target Effects: While this compound is a selective PPARα agonist, at very high concentrations, off-target effects could potentially interfere with the expected signaling pathway.[16][17][18]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Low cell viability after this compound treatment | Cytotoxicity at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is not exceeding cytotoxic levels for your cell line. |
| Inconsistent results in reporter assays | Variable transfection efficiency. | Use a dual-luciferase reporter system to normalize for transfection efficiency. Optimize your transfection protocol for the specific cell line. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| No change in target protein levels (Western Blot) | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment. |
| Poor antibody quality. | Validate your primary antibody for specificity and optimal dilution. | |
| Inefficient protein extraction or transfer. | Optimize your lysis buffer and Western blot transfer conditions. |
In Vivo Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or adverse effects | Off-target effects at high doses. | Re-evaluate the dosage based on literature and preliminary dose-finding studies. |
| Vehicle-related toxicity. | Conduct a vehicle-only control group to assess any adverse effects of the delivery vehicle. | |
| Lack of expected physiological changes | Insufficient bioavailability. | Assess the pharmacokinetic profile of this compound in your animal model. Consider alternative routes of administration or formulation. |
| Species-specific differences in PPARα activity. | Be aware of potential differences in PPARα ligand binding and target gene regulation between rodents and humans. | |
| High variability in metabolic parameters | Inconsistent food intake. | Monitor food intake and consider pair-feeding if there are significant differences between groups. |
| Circadian rhythm disruption. | Perform experimental procedures at the same time each day to minimize the impact of circadian variations. |
Data Presentation
Table 1: this compound (Wy-14643) Potency (EC50 Values)
| Receptor | Species | EC50 (µM) |
| PPARα | Murine | 0.63 |
| PPARγ | Murine | 32 |
| PPARα | Human | 5.0 |
| PPARγ | Human | 60 |
| PPARδ | Human | 35 |
Data compiled from publicly available sources.
Table 2: Recommended Starting Concentrations/Doses for this compound Studies
| Experiment Type | Model System | Recommended Starting Concentration/Dose | Reference |
| In Vitro (Cell Culture) | Various Cell Lines | 10 - 250 µM | [1][5] |
| In Vivo (Rats) | High-fat diet model | 3 mg/kg/day (oral) | [1] |
| In Vivo (Mice) | LPS-induced inflammation | 5 - 10 mg/kg (i.p.) |
Experimental Protocols
Detailed Protocol for a PPARα Luciferase Reporter Assay
This protocol describes a method to assess the activation of PPARα by this compound using a dual-luciferase reporter assay system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine)
-
PPARα expression plasmid
-
PPRE-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
This compound (Wy-14643)
-
DMSO (for stock solution)
-
Dual-luciferase assay reagent kit
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
Prepare a DNA master mix containing the PPARα expression plasmid, PPRE-firefly luciferase plasmid, and Renilla luciferase plasmid in Opti-MEM.
-
Prepare a transfection reagent mix in Opti-MEM.
-
Combine the DNA and transfection reagent mixes and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to the cells.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the stop reagent and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Detailed Protocol for Western Blot Analysis of a PPARα Target Protein
This protocol outlines the steps to detect changes in the expression of a known PPARα target protein (e.g., CPT1A) in cells treated with this compound.
Materials:
-
HepG2 cells (or other relevant cell line)
-
This compound (Wy-14643)
-
DMSO
-
PBS (ice-cold)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-CPT1A)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound activates PPARα, leading to gene transcription modulation.
Caption: Workflow for a PPARα dual-luciferase reporter assay.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Sources of interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Pirinixil's Effect on Target Gene Expression via qPCR: A Comparative Guide
This guide provides a comprehensive comparison of Pirinixil (also known as Wy-14643) with other peroxisome proliferator-activated receptor alpha (PPARα) agonists in modulating target gene expression, validated by quantitative real-time polymerase chain reaction (qPCR). It is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and specificity of this compound.
Introduction to this compound and PPARα Activation
Pirinixic acid (Wy-14643) is a potent and specific agonist for PPARα, a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription.[4][5]
Quantitative PCR (qPCR) is the gold standard for accurately measuring changes in gene expression levels due to its high sensitivity, specificity, and broad dynamic range.[6][7][8] It is an indispensable tool for validating the effects of pharmacological compounds like this compound on their intended molecular targets.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. As a PPARα agonist, it initiates a signaling cascade that results in the altered expression of genes primarily involved in fatty acid metabolism.
Experimental Validation Workflow using qPCR
Validating the effect of this compound requires a precise and systematic workflow. The following diagram outlines the key steps, from treating cells to analyzing the final gene expression data. This process ensures the reliability and reproducibility of the results.
Detailed Experimental Protocol: RT-qPCR
This protocol details a two-step RT-qPCR procedure to quantify changes in target gene expression in response to this compound treatment.[7][9]
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 50 µM).
-
Include parallel treatments with alternative PPARα agonists (e.g., Fenofibrate at 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate treated cells for a specified duration (e.g., 24 hours).
2. Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a reagent like Trizol or a column-based kit (e.g., RNeasy from Qiagen) according to the manufacturer's protocol.[10]
-
Optional: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.[10]
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio between 2.0 and 2.2 is considered pure.[11]
-
Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands.[11]
4. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II) with oligo(dT) or random hexamer primers.[10]
-
The typical reaction involves incubating the RNA, primers, dNTPs, and reverse transcriptase enzyme at 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C.[10]
-
Store the resulting cDNA at -20°C.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. For a SYBR Green-based assay, this typically includes:
-
Set up triplicate reactions for each sample and each gene to ensure technical reproducibility.[10]
-
Include a no-template control (NTC) to check for contamination.
-
Perform the qPCR on a real-time thermal cycler with a typical program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm the specificity of the amplified product.
-
6. Data Analysis:
-
The real-time cycler software will generate amplification plots and cycle threshold (Ct) values. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold, which is inversely proportional to the initial amount of target cDNA.[6]
-
Calculate the relative gene expression using the Livak (ΔΔCt) method:[10]
-
ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample: ΔCt = Ct(target gene) - Ct(reference gene)
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change: Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt)
-
Performance Comparison: this compound vs. Alternatives
The following table summarizes the expected performance of this compound compared to other common PPARα agonists, Fenofibrate and GW7647, on well-established PPARα target genes. The data presented are hypothetical and for illustrative purposes only.
| Compound | Target Gene | Gene Function | Expected Expression Change | Fold Change (vs. Vehicle)[3][4] |
| This compound (50 µM) | ACOX1 | Peroxisomal Fatty Acid Oxidation | Upregulation | 8.5 |
| CPT1A | Mitochondrial Fatty Acid Oxidation | Upregulation | 6.2 | |
| FABP1 | Fatty Acid Binding & Transport | Upregulation | 12.1 | |
| Fenofibrate (100 µM) | ACOX1 | Peroxisomal Fatty Acid Oxidation | Upregulation | 5.8 |
| CPT1A | Mitochondrial Fatty Acid Oxidation | Upregulation | 4.1 | |
| FABP1 | Fatty Acid Binding & Transport | Upregulation | 9.3 | |
| GW7647 (1 µM) | ACOX1 | Peroxisomal Fatty Acid Oxidation | Upregulation | 9.1 |
| CPT1A | Mitochondrial Fatty Acid Oxidation | Upregulation | 7.0 | |
| FABP1 | Fatty Acid Binding & Transport | Upregulation | 13.5 | |
| Vehicle (DMSO) | ACOX1 | Peroxisomal Fatty Acid Oxidation | Baseline | 1.0 |
| CPT1A | Mitochondrial Fatty Acid Oxidation | Baseline | 1.0 | |
| FABP1 | Fatty Acid Binding & Transport | Baseline | 1.0 |
This table contains example data for illustrative purposes. Actual results may vary based on experimental conditions.
Conclusion
This guide outlines the methodology for validating the effects of this compound on target gene expression using qPCR. By following the detailed protocol and comparing its performance against other PPARα agonists, researchers can obtain robust and reliable data. The provided diagrams and tables serve as practical tools for designing and interpreting experiments aimed at characterizing the molecular activity of this compound and similar compounds. The high precision of qPCR makes it an essential technique for confirming the on-target effects of potential therapeutics in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα Signaling: A Candidate Target in Psychiatric Disorder Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pirinixil vs. Clofibrate: A Comparative Guide to Lipid-Lowering Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid-lowering agents pirinixil (also known as BR-931) and clofibrate. Both compounds are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor in the regulation of lipid metabolism.[1] This document synthesizes available experimental data to objectively compare their performance, outlines relevant experimental methodologies, and visualizes their shared mechanism of action.
Executive Summary
This compound and clofibrate effectively lower plasma lipids, primarily through the activation of PPARα. This activation leads to a cascade of downstream effects, including increased fatty acid oxidation and changes in lipoprotein metabolism, ultimately reducing circulating triglyceride and cholesterol levels. While both drugs share a common mechanism, available preclinical data suggests potential differences in their efficacy and impact on cholesterol mobilization, particularly under high-cholesterol dietary conditions.
Data Presentation: Quantitative Comparison
Direct, head-to-head comparative studies detailing the complete lipid profile (Total Cholesterol, Triglycerides, HDL, LDL, VLDL) for this compound and clofibrate are limited in publicly available literature. However, a study in Sprague-Dawley rats provides valuable insights into their effects on plasma and liver cholesterol under standard and high-cholesterol diets.
Table 1: Comparative Effects of this compound and Clofibrate on Cholesterol in Sprague-Dawley Rats
| Parameter | Standard Diet | High-Cholesterol Diet |
| This compound | ||
| Plasma Cholesterol | Markedly reduced | Markedly reduced |
| Total Liver Cholesterol | No significant change | Significantly reduced |
| Total Body Cholesterol | No significant change | Significantly reduced |
| Clofibrate | ||
| Plasma Cholesterol | Markedly reduced | Markedly reduced |
| Total Liver Cholesterol | No significant change | No significant change |
| Total Body Cholesterol | No significant change | No significant change |
Source: Data synthesized from a comparative study in Sprague-Dawley male rats.[2]
Note: The study highlights that while both drugs effectively lower plasma cholesterol, this compound demonstrated a significant reduction in total liver and estimated total body cholesterol in rats fed a cholesterol-enriched diet, a mobilization effect not observed with clofibrate.[2]
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and clofibrate are ligands for PPARα, a transcription factor that plays a central role in lipid homeostasis. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism.
Key downstream effects of PPARα activation by this compound and clofibrate include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.
-
Reduced Triglyceride Levels: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons), and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Modulation of Cholesterol Levels: The effects on cholesterol are more complex. PPARα activation can influence reverse cholesterol transport and cholesterol catabolism.
Below is a diagram illustrating the signaling pathway for PPARα agonists like this compound and clofibrate.
Experimental Protocols
The following outlines a general methodology for a comparative study of the lipid-lowering effects of this compound and clofibrate in a rodent model of hyperlipidemia.
1. Animal Model and Diet-Induced Hyperlipidemia
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][3]
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Induction of Hyperlipidemia: Hyperlipidemia can be induced by feeding a high-fat, high-cholesterol diet for a period of 4 to 8 weeks. A typical diet may be enriched with 1-2% cholesterol and 0.5% cholic acid.[4]
2. Experimental Groups and Dosing
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Normal Control (standard diet)
-
Hyperlipidemic Control (high-fat diet)
-
This compound-treated (high-fat diet + this compound)
-
Clofibrate-treated (high-fat diet + clofibrate)
-
-
Dosing: this compound and clofibrate are typically administered orally via gavage. The dosage would be determined based on previous studies, for example, in the range of 50-300 mg/kg/day.[1]
3. Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. Blood is typically drawn from the retro-orbital plexus or tail vein under light anesthesia.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, triglycerides, HDL-cholesterol, LDL-cholesterol, and VLDL-cholesterol are measured using commercially available enzymatic kits.
-
Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected, weighed, and stored for further analysis (e.g., measurement of liver cholesterol and triglyceride content).
4. Statistical Analysis
-
Data are typically expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Tukey's test. A p-value of less than 0.05 is generally considered statistically significant.
Below is a diagram illustrating the experimental workflow for a comparative study.
Conclusion
Both this compound and clofibrate are effective lipid-lowering agents that operate through the PPARα signaling pathway. The available evidence suggests that while both drugs robustly decrease plasma cholesterol, this compound may have a more pronounced effect on mobilizing and reducing cholesterol stores in the liver and throughout the body, particularly in the context of a high-cholesterol diet. Further head-to-head comparative studies are warranted to fully elucidate the differences in their effects on the complete lipid profile and to better understand their therapeutic potential for different types of dyslipidemia. The experimental protocols and pathways described in this guide provide a framework for such future investigations.
References
- 1. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofibrate, this compound (BR 931) and WY-14,643 do not affect body cholesterol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirinixil and WY-14643 Efficacy on PPARα
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two well-known peroxisome proliferator-activated receptor alpha (PPARα) agonists: Pirinixil (GW590735) and WY-14643. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction to PPARα and its Agonists
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. As a key regulator of fatty acid oxidation, PPARα is a significant therapeutic target for metabolic disorders such as dyslipidemia. Both this compound and WY-14643 are synthetic agonists that activate PPARα, leading to the downstream regulation of target genes involved in lipid catabolism.
PPARα Signaling Pathway
Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Figure 1: PPARα signaling pathway upon agonist binding.
Quantitative Comparison of Agonist Efficacy
The potency and selectivity of this compound and WY-14643 have been evaluated in various in vitro assays. The following tables summarize the key quantitative data for human and murine PPARα.
Table 1: In Vitro Potency (EC50) of this compound and WY-14643
| Compound | Receptor | Species | EC50 | Citation(s) |
| This compound (GW590735) | PPARα | Human | 4 nM | [1][2][3] |
| WY-14643 | PPARα | Human | 5.0 µM | |
| PPARα | Murine | 0.63 µM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Selectivity of this compound and WY-14643
| Compound | Selectivity Profile | Citation(s) |
| This compound (GW590735) | >500-fold selectivity for PPARα over PPARγ and PPARδ | [1][2][3] |
| WY-14643 | PPARα (EC50: 5.0 µM) vs PPARγ (EC50: 60 µM) and PPARδ (EC50: 35 µM) in humans |
In Vivo Effects on Lipid Metabolism
Both this compound and WY-14643 have demonstrated significant effects on lipid metabolism in vivo.
This compound (GW590735): In a mouse model transgenic for human ApoA-I, oral administration of this compound (0.5-5 mg/kg twice daily for 5 days) led to a decrease in LDL cholesterol and triglycerides, and an increase in HDL cholesterol[1].
WY-14643: Studies in mice have shown that the lipid-lowering effects of WY-14643 are dependent on hepatic PPARα[4]. Treatment with WY-14643 in wild-type mice resulted in reduced serum triglyceride levels, an effect that was absent in PPARα-null mice[4].
Experimental Methodologies
Detailed protocols for key experiments used to evaluate the efficacy of PPARα agonists are provided below.
PPARα Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).
Figure 2: Workflow for a PPARα luciferase reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T or HepG2) in a 96-well plate at a suitable density. The cells should be co-transfected with two plasmids: one expressing the full-length human PPARα protein and another containing a luciferase reporter gene under the control of a PPRE promoter.
-
Compound Preparation: Prepare serial dilutions of this compound and WY-14643 in appropriate cell culture medium.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known PPARα agonist).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
Cell Lysis: Remove the medium and add a passive lysis buffer to each well. Incubate at room temperature with gentle shaking for 15-20 minutes.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add a luciferase assay reagent containing the substrate (e.g., luciferin) to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay determines the binding affinity of a compound to the PPARα ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled ligand.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the GST-tagged PPARα LBD.
-
Prepare a solution of a terbium-labeled anti-GST antibody (donor fluorophore).
-
Prepare a solution of a fluorescently labeled PPARα ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore).
-
Prepare serial dilutions of the unlabeled test compounds (this compound and WY-14643).
-
-
Assay Procedure:
-
In a 384-well plate, add the fluorescently labeled ligand.
-
Add the test compounds at various concentrations.
-
Add a pre-mixed solution of the PPARα LBD and the terbium-labeled anti-GST antibody.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at approximately 340 nm and measure the emission from both the terbium donor (at ~495 nm) and the fluorescein acceptor (at ~520 nm) after a time delay (e.g., 100 µs).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescently labeled ligand.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand and its concentration.
-
Logical Relationship of Agonist Effects
The activation of PPARα by an agonist initiates a cascade of events leading to physiological changes in lipid metabolism.
Figure 3: Logical flow from agonist binding to physiological effect.
Conclusion
Both this compound (GW590735) and WY-14643 are effective PPARα agonists, however, they exhibit significant differences in potency and selectivity. This compound is a highly potent and selective PPARα agonist with an EC50 in the low nanomolar range and over 500-fold selectivity against other PPAR subtypes[1][2][3]. In contrast, WY-14643 is a less potent agonist with an EC50 in the micromolar range for human PPARα and shows lower selectivity over PPARγ and PPARδ. The choice between these two compounds will depend on the specific requirements of the research. This compound is suitable for studies requiring high potency and selectivity for PPARα, while WY-14643 may be used as a well-characterized, albeit less potent, tool compound.
References
A Comparative Guide to Western Blot Analysis for Validating Pirinixil-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing Western blot analysis to confirm and quantify changes in protein expression induced by Pirinixil (also known as Wy-14643). This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell proliferation.[1][2][3] Objective validation of its effects on target protein expression is crucial for research and drug development.
This document compares this compound's effects with other PPARα modulators, presents detailed experimental protocols, and summarizes expected quantitative outcomes in tabular format for clear interpretation.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of these genes, leading to changes in the expression levels of their corresponding proteins. These proteins are often involved in fatty acid oxidation, glucose homeostasis, and inflammatory responses.[1][5]
Comparative Analysis of Protein Expression
Western blot analysis allows for the semi-quantitative comparison of protein levels in cells or tissues following treatment with this compound versus controls or alternative compounds. Below are tables summarizing expected changes in key proteins based on published data.
Table 1: this compound (PPARα Agonist) vs. Untreated Control
This table outlines the expected protein expression changes in relevant cell types (e.g., clear cell renal cell carcinoma cells, endothelial cells) after treatment with this compound.
| Protein Target | Cellular Process | Expected Change with this compound | Supporting Evidence |
| CPT1A | Fatty Acid Oxidation | ▲ Upregulation | This compound treatment has been shown to upregulate Carnitine Palmitoyltransferase 1A (CPT1A).[1] |
| CDK2 | Cell Cycle (S-G2/M Phase) | ▼ Downregulation | Studies indicate a decrease in Cyclin-Dependent Kinase 2 (CDK2) levels.[1] |
| Cyclin A / B1 | Cell Cycle (S-G2/M Phase) | ▼ Downregulation | A reduction in Cyclin A and Cyclin B1 protein expression is observed.[1] |
| NF-κB Pathway | Inflammation | ▼ Downregulation | This compound treatment suppresses the NF-κB signaling pathway.[1] |
| VCAM-1 | Cell Adhesion / Inflammation | ▼ Downregulation | Significant downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) has been reported.[2][6] |
Table 2: Comparison of PPARα Modulators
This table compares the effects of this compound with an alternative PPARα agonist (Fenofibrate) and a PPARα antagonist, highlighting the target-specific nature of the observed protein changes.
| Protein Target | This compound (Agonist) | Fenofibrate (Agonist) | PPARα Antagonist (e.g., IS001) |
| PPARα Target Genes (e.g., CPT1A) | ▲ Upregulation | ▲ Upregulation | ◀︎▶︎ No Change or ▼ Downregulation |
| IFN-γ | ▼ Downregulation | ▼ Downregulation | ▲ Upregulation[7] |
| Inflammatory Proteins (e.g., VCAM-1) | ▼ Downregulation | ▼ Downregulation | ◀︎▶︎ No Change or ▲ Upregulation |
Experimental Protocols and Workflow
Precise and consistent execution of the Western blot protocol is essential for obtaining reliable and reproducible data.
Visualized Workflow: Western Blot Analysis
The following diagram illustrates the standard workflow for Western blot analysis, from sample preparation to final data interpretation.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture the selected cell line (e.g., 786-O, HUVEC) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with this compound (Wy-14643) at a desired concentration (e.g., 10-250 µM) for a specified duration (e.g., 24-48 hours).[1][2][6]
-
Include parallel treatments with a vehicle control (e.g., DMSO), an alternative agonist (e.g., Fenofibrate), and/or a PPARα antagonist for comparative analysis.
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.[8] This ensures equal loading of protein for each sample.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a semi-dry or wet transfer system.[1][8]
6. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-CPT1A, anti-CDK2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps with TBST.
7. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[9]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify the band intensities.[9]
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or tubulin) to correct for loading variations.[9]
-
Express the data as fold change relative to the untreated or vehicle control.
References
- 1. WY-14643 attenuates lipid deposition via activation of the PPARα/CPT1A axis by targeting Gly335 to inhibit cell proliferation and migration in ccRCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Antagonizing Peroxisome Proliferator-Activated Receptor α Activity Selectively Enhances Th1 Immunity in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pirinixil's Mechanism: A Comparative Guide for Researchers
Pirinixil (also known as WY-14,643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. This guide provides a comparative analysis of this compound's mechanism of action across different cell types, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Cross-Cellular Perspective
This compound exerts its effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), and the complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes primarily involved in fatty acid uptake, transport, and oxidation, leading to a reduction in circulating lipid levels.
While the fundamental mechanism of PPARα activation by this compound is consistent, the downstream cellular responses can vary significantly depending on the cell type, the expression levels of PPARα and its co-regulators, and the specific metabolic and signaling context of the cell. This guide explores these nuances in hepatocytes, cardiomyocytes, endothelial cells, and macrophages.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the in vitro potency of this compound and other commonly used PPARα agonists.
| Compound | Target | Species | Assay System | EC50 | Reference |
| This compound (WY-14,643) | PPARα | Murine | 0.63 µM | [1] | |
| PPARγ | Murine | 32 µM | [1] | ||
| PPARα | Human | HepG2 cells (luciferase reporter) | 5.0 µM | [1] | |
| PPARγ | Human | 60 µM | [1] | ||
| PPARδ | Human | 35 µM | [1] | ||
| Fenofibric Acid | PPARα | Human | - | ||
| GW7647 | PPARα | Human | - | ||
| Elafibranor | PPARα | Human | - | ||
| PPARδ | Human | - |
Note: EC50 values for Fenofibric Acid, GW7647, and Elafibranor are available in the literature but are not included here to maintain focus on this compound's direct comparison data found during the search.
Signaling Pathways and Experimental Workflows
To visualize the core mechanism of this compound and the experimental approaches used to study its effects, the following diagrams are provided.
References
A Comparative Analysis of Pirinixil and Fenofibrate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirinixil (Wy-14643) and fenofibrate, two key agonists of the peroxisome proliferator-activated receptor alpha (PPARα). This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Abstract
This compound and fenofibrate are both members of the fibrate class of drugs that exert their primary effects on lipid metabolism through the activation of PPARα. While both are utilized in research to investigate the roles of this nuclear receptor, they exhibit differences in potency, metabolic effects, and safety profiles. This guide synthesizes available data to offer a direct comparison of their performance, aiding in the selection of the appropriate agent for preclinical research.
Mechanism of Action: PPARα Activation
Both this compound and fenofibrate function as agonists for PPARα, a transcription factor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase-1, and the induction of lipoprotein lipase (LPL), which is key for the hydrolysis of triglycerides.[1] Furthermore, PPARα activation influences the expression of apolipoproteins, including ApoA-I and ApoA-II, which are components of high-density lipoprotein (HDL).[1]
Signaling Pathway Diagram
References
A Comparative Guide to the In Vivo Validation of Pirinixil's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of the in vitro effects of Pirinixil (Wy-14643), a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its performance is compared with Fenofibrate, a clinically approved PPARα agonist, offering a benchmark for its therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in lipid metabolism and related disorders.
Introduction to this compound and PPARα Agonism
Pirinixic acid, also known as Wy-14643, is a powerful and selective agonist of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation, ultimately resulting in the reduction of plasma triglycerides and modulation of cholesterol levels. Fenofibrate, a widely prescribed medication for dyslipidemia, operates through the same mechanism of action, making it an ideal comparator for evaluating the preclinical efficacy of this compound.
In Vitro Efficacy: PPARα Activation
The initial assessment of this compound and Fenofibrate involves determining their potency and selectivity in activating the PPARα receptor in vitro. This is typically achieved through cell-based reporter gene assays.
Data Presentation: In Vitro PPARα Activation
| Compound | Assay System | Species | EC50 (µM) | Reference |
| This compound (Wy-14643) | Luciferase Reporter Assay (HepG2 cells) | Murine | 0.63 | [1] |
| Luciferase Reporter Assay (MCF7 cells) | Human | 5.0 | [1] | |
| Fenofibrate | Luciferase Reporter Assay | Mouse | 18 | [2] |
| Luciferase Reporter Assay | Human | 30 | [2] |
Summary: In vitro data demonstrates that this compound (Wy-14643) is a more potent activator of murine PPARα compared to Fenofibrate. However, for the human receptor, the potencies are more comparable, with some studies indicating Fenofibrate has a slightly higher EC50.
Experimental Protocols: In Vitro PPARα Activation Assay
A common method for assessing PPARα activation is the luciferase reporter gene assay .
Objective: To quantify the dose-dependent activation of PPARα by a test compound.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) or other suitable cell lines are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (this compound or Fenofibrate) or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound uptake, receptor activation, and luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is calculated from the dose-response curve.
In Vivo Validation: Lipid-Lowering Effects
The crucial step in validating the therapeutic potential of this compound is to demonstrate that its in vitro PPARα agonism translates to tangible lipid-lowering effects in living organisms. These studies are typically conducted in rodent models of dyslipidemia.
Data Presentation: In Vivo Lipid-Lowering Effects in Rodents
| Compound | Animal Model | Dose | Route | Duration | Triglyceride Reduction (%) | Cholesterol Reduction (%) | Reference |
| This compound (Wy-14643) | High Fat-Fed Rats | 3 mg/kg | i.v. bolus | Acute | 16 | - | [3] |
| Sprague-Dawley Rats | Not specified | Oral | 1-2 weeks | - | Significant reduction in plasma cholesterol | [4] | |
| Fenofibrate | APOE*3-Leiden.CETP Mice | 30 mg/kg/day | Diet | 4 weeks | 60 | 38 | [5] |
| ob/ob Mice | 20 mg/kg/day | Diet | Long-term | 21.0 | No significant effect | [6] | |
| Sprague-Dawley Rats | 300 mg/kg/day | Gavage | 5 weeks | No significant effect | Significant reduction | [7] |
Summary: In vivo studies confirm that both this compound and Fenofibrate exhibit lipid-lowering properties in rodent models. This compound has been shown to reduce triglycerides and cholesterol. Fenofibrate demonstrates robust triglyceride-lowering effects, particularly in dyslipidemic models, with more variable effects on cholesterol depending on the specific model and diet. Direct comparative studies with detailed dose-response curves are needed for a more precise evaluation.
Experimental Protocols: In Vivo Lipid-Lowering Study in Rodents
Objective: To assess the efficacy of a test compound in reducing plasma lipid levels in a rodent model of dyslipidemia.
Methodology:
-
Animal Model: A suitable rodent model is selected, such as rats or mice fed a high-fat diet to induce dyslipidemia, or a genetically modified model (e.g., APOE*3-Leiden.CETP mice).
-
Acclimatization: Animals are acclimatized to the housing conditions for a period before the start of the experiment.
-
Grouping and Treatment: Animals are randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound (this compound or Fenofibrate). The compound is typically administered orally (e.g., via gavage or mixed in the diet).
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study period.
-
Lipid Analysis: Plasma or serum is isolated from the blood samples, and the concentrations of triglycerides and total cholesterol are measured using enzymatic colorimetric assays.
-
Data Analysis: The percentage reduction in lipid levels in the treatment groups is calculated relative to the control group and baseline values. Statistical analysis is performed to determine the significance of the observed effects.
Mechanism of Action and Signaling Pathway
The therapeutic effects of both this compound and Fenofibrate are mediated through the activation of the PPARα signaling pathway.
PPARα Signaling Pathway
Caption: PPARα Signaling Pathway Activation by this compound and Fenofibrate.
Description: Upon entering the cell, this compound or Fenofibrate binds to the inactive PPARα-RXR heterodimer. This binding induces a conformational change, leading to the activation of the complex. The activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and a subsequent reduction in plasma triglyceride levels.
Experimental Workflow
The overall process of validating the in vivo effects of a compound like this compound follows a structured workflow.
In Vivo Validation Workflow
Caption: General workflow for the in vivo validation of a PPARα agonist.
Conclusion
For drug development professionals, this compound represents a promising lead compound. Further research should focus on comprehensive head-to-head in vivo studies against Fenofibrate, utilizing various animal models of dyslipidemia to establish a more detailed comparative efficacy and safety profile. Elucidating the full spectrum of its effects on lipid metabolism and potential off-target activities will be crucial for its progression as a potential therapeutic agent.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Clofibrate, this compound (BR 931) and WY-14,643 do not affect body cholesterol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of data from Pirinixil comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of data from comparative studies involving Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from various clinical trials and meta-analyses to offer an objective comparison of its performance against other therapeutic alternatives.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for Lisinopril in comparison to other antihypertensive agents and ACE inhibitors.
Table 1: Lisinopril vs. Other Antihypertensive Agents in Mild to Moderate Hypertension
| Comparator | Outcome | Lisinopril | Comparator | p-value | Citation |
| Procardia XL | Supine Diastolic Blood Pressure (SDBP) Control (end of maintenance) | 79% | 80% | NS | [1] |
| Mean Decrease in SDBP (mmHg, end of maintenance) | 10.8 | 12.1 | NS | [1] | |
| Discontinuation due to Adverse Events | - | - | p = 0.03 (higher for Procardia XL) | [1] | |
| Hydrochlorothiazide | Superiority in Blood Pressure Reduction | Superior | Inferior | - | [2] |
| Atenolol | Superiority in Blood Pressure Reduction | Superior | Inferior | - | [2] |
| Metoprolol | Superiority in Blood Pressure Reduction | Superior | Inferior | - | [2] |
NS: Not Significant
Table 2: Network Meta-Analysis of ACE Inhibitors in Chronic Heart Failure
| Outcome | Lisinopril vs. Placebo (Odds Ratio, 95% CrI) | Lisinopril vs. Ramipril (Odds Ratio, 95% CrI) | Citation |
| All-Cause Mortality | 65.9 (1.91 to 239.6) | 14.65 (1.23 to 49.5) | [3][4][5] |
CrI: Credible Interval. An odds ratio greater than 1 suggests a higher rate for Lisinopril.
Table 3: Adverse Events of Lisinopril in Clinical Trials (Hypertensive Patients)
| Adverse Event | Frequency | Citation |
| Headache | Most Frequent | [6] |
| Dizziness | Most Frequent | [6] |
| Cough | Most Frequent | [6] |
| Diarrhea | Most Frequent | [6] |
| Discontinuation due to Adverse Events | 5% | [6] |
Experimental Protocols
The data presented is derived from randomized controlled trials and network meta-analyses. The general methodologies are outlined below.
Comparative Clinical Trial Protocol (Example: Lisinopril vs. Procardia XL)
-
Objective: To compare the efficacy and tolerability of Lisinopril and Procardia XL in patients with mild to moderate essential hypertension.[1]
-
Study Design: A randomized, controlled clinical trial.[1]
-
Patient Population: 135 patients (67 black, 68 white) with mild to moderate uncomplicated essential hypertension.[1]
-
Intervention: Patients received either Lisinopril (10 to 40 mg once daily) or Procardia XL (30 to 120 mg once daily).[1]
-
Treatment Duration: A titration period of 2 to 8 weeks to achieve the goal blood pressure, followed by a 4-week maintenance period.[1]
-
Primary Endpoint: The goal of therapy was to achieve and maintain a supine diastolic blood pressure (SDBP) of < 90 mmHg or a decrease in SDBP of ≥ 10 mmHg.[1]
-
Data Analysis: Comparison of the percentage of patients achieving SDBP control and the mean decrease in SDBP from baseline between the two treatment groups.[1]
Network Meta-Analysis Protocol (Example: ACE Inhibitors in Chronic Heart Failure)
-
Objective: To compare the efficacy and safety of different ACE inhibitors (captopril, enalapril, lisinopril, ramipril, and trandolapril) in patients with chronic heart failure.[3][4]
-
Study Design: A network meta-analysis of randomized controlled trials.[3][4]
-
Data Sources: PubMed, Embase, CENTRAL, and Medline were searched for relevant studies.[3][4]
-
Inclusion Criteria: Randomized controlled trials evaluating the efficacy and safety of the specified ACE inhibitors.[3][4]
-
Data Extraction: Two reviewers independently extracted data and assessed the quality of the included studies.[3][4]
-
Statistical Analysis: Pairwise meta-analyses were performed, followed by a network meta-analysis using WinBUGS software.[3][4] The primary outcomes included all-cause mortality, and safety outcomes included the incidence of cough.[3][4]
Visualizations
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Lisinopril
Caption: Mechanism of action of Lisinopril on the RAAS pathway.
Experimental Workflow: Randomized Controlled Trial
Caption: A typical workflow for a comparative clinical trial.
References
- 1. Comparison of the efficacy and tolerability of Prinivil and Procardia XL in black and white hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The safety and tolerability of lisinopril in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pirinixil with Other Fibrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pirinixil (Wy-14643) with other commonly used fibrates, including fenofibrate, bezafibrate, and gemfibrozil. This analysis is supported by available experimental data to delineate their relative performance and mechanisms of action.
Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. This compound, also known as Wy-14643, is a potent and selective PPARα agonist that has been extensively used in preclinical research to elucidate the roles of PPARα in various physiological and pathological processes. This guide offers a comparative overview of this compound and other fibrates, focusing on their potency, effects on lipid metabolism, and anti-inflammatory properties.
Quantitative Comparison of Fibrate Performance
The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and other fibrates.
Table 1: PPARα Activation Potency
| Fibrate | Species | Assay Type | EC50 (µM) | Citation(s) |
| This compound (Wy-14643) | Murine | Luciferase Reporter Gene Assay | 0.04 | [1] |
| Human | Luciferase Reporter Gene Assay | 0.542 | [1] | |
| Human | Transactivation Assay | 12 | [1] | |
| Murine | Not Specified | 0.63 | [2] | |
| Human | Not Specified | 5.0 | [2] | |
| Fenofibrate (Fenofibric Acid) | Not Specified | Not Specified | Not Specified in provided results | |
| Bezafibrate | Not Specified | Not Specified | Not Specified in provided results | |
| Gemfibrozil | Not Specified | Not Specified | Not Specified in provided results |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Effects on Plasma Lipids and Other Metabolic Parameters
| Fibrate | Animal Model | Dosage | Effect on Triglycerides | Other Notable Effects | Citation(s) |
| This compound (Wy-14643) | High fat-fed rats | 3 mg/kg | -16% vs. untreated | Lowered plasma glucose and leptin (-52%); Reduced muscle triglyceride (-34%) and total long-chain acyl-CoAs (-41%); Reduced visceral fat weight and total liver triglyceride content. | [1][3] |
| Fenofibrate | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results | |
| Bezafibrate | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results | |
| Gemfibrozil | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results | Not Specified in provided results |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of Fibrate Action
Fibrates exert their effects primarily through the activation of PPARα. The following diagram illustrates this signaling cascade.
References
Validating the Specificity of Pirinixil (Wy-14643) for PPARα Over Other PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Pirinixil (also known as Wy-14643) for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) versus its activity on PPAR gamma (PPARγ) and PPAR delta (PPARδ). The following sections present quantitative data, detailed experimental methodologies, and pathway visualizations to support the validation of this compound as a potent and selective PPARα agonist.
Comparative Activity of this compound across PPAR Isoforms
Pirinixic acid (Wy-14643) is a well-characterized synthetic compound used extensively in research to investigate the physiological roles of PPARα. Its utility is largely dependent on its selectivity for PPARα over the other two isoforms, PPARγ and PPARδ, which regulate distinct biological processes.
The primary measure of a compound's functional potency is its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response in a cell-based transcriptional activation assay. The data consistently demonstrates that this compound activates PPARα at significantly lower concentrations than are required to activate PPARγ or PPARδ.
Data Summary: Potency (EC50) of this compound
The following table summarizes the EC50 values for this compound across human and murine PPAR isoforms as determined by transcriptional activation assays.
| Compound | Species | PPAR Isoform | EC50 (µM) | Selectivity vs. PPARα | Source |
| This compound (Wy-14643) | Human | PPARα | 5.0 | - | [1] |
| Human | PPARγ | 60 | 12-fold | [1] | |
| Human | PPARδ | 35 | 7-fold | [1] | |
| This compound (Wy-14643) | Murine | PPARα | 0.63 | - | [1][2] |
| Murine | PPARγ | 32 | ~51-fold | [1][2] | |
| Murine | PPARδ | >100 | >158-fold | [2] | |
| This compound (Wy-14643) | Not Specified | PPARα | 1.5 | - | [3][4][5] |
Note: Discrepancies in EC50 values can arise from variations in experimental systems, such as the cell line used, reporter plasmid constructs, and specific assay conditions.
The data clearly indicates that this compound is a potent activator of both human and murine PPARα. Its potency against PPARγ and PPARδ is substantially lower, with selectivity ratios ranging from 7-fold to over 158-fold, confirming its preferential activity for the PPARα isoform.
Experimental Methodologies
The determination of ligand specificity and potency for nuclear receptors like PPARs relies on robust in vitro and cell-based assays. The EC50 values presented above are typically derived from transcriptional activation (reporter gene) assays.
Transcriptional Activation (Reporter Gene) Assay
This cell-based assay quantifies a ligand's ability to activate a PPAR isoform and drive the expression of a reporter gene.
Principle: The assay utilizes a host cell line (e.g., COS-1, HEK293) that is transiently transfected with two key plasmids.[6][7][8] The first is an expression vector containing the DNA sequence for the ligand-binding domain (LBD) of a specific PPAR isoform (α, γ, or δ) fused to a heterologous DNA-binding domain (DBD), commonly GAL4 from yeast. The second is a reporter plasmid containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) upstream of a promoter driving the expression of a reporter gene, such as Firefly luciferase.[8] A third plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to serve as an internal control for normalization.[7][9]
When the test compound (this compound) binds to and activates the PPAR-LBD, the chimeric receptor binds to the UAS on the reporter plasmid, recruiting co-activators and initiating the transcription of the luciferase gene. The resulting luminescence is measured and is directly proportional to the activation of the PPAR isoform.
Detailed Protocol:
-
Cell Culture & Transfection: COS-1 cells are cultured in appropriate media. The day before transfection, cells are seeded into multi-well plates. Cells are then co-transfected with three plasmids using a lipid-based transfection reagent:
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh, serum-free medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).[7]
-
Incubation: Cells are incubated with the compound for 24 hours to allow for receptor activation and reporter gene expression.[7]
-
Cell Lysis & Luminescence Measurement: The cells are washed and then lysed. The activities of both Firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase assay system on a luminometer.[7]
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to determine the EC50 value.
Visualization of Pathways and Workflows
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors that regulate gene expression.[10] Upon binding a ligand like this compound, PPARα undergoes a conformational change, leading to the recruitment of co-activator proteins and the initiation of target gene transcription.
Caption: Generalized PPARα signaling pathway.
Experimental Workflow: Transcriptional Activation Assay
The following diagram illustrates the key steps involved in the reporter gene assay used to determine the potency (EC50) of this compound.
Caption: Workflow for a PPARα transcriptional activation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Pirinixil: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Pirinixil in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal safety and environmental compliance. This compound is a suspected carcinogen and requires specialized disposal protocols.
I. This compound: Key Safety and Handling Data
This compound is a hypolipidemic agent that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Due to its chemical nature, specific precautions are necessary for its handling and disposal. Below is a summary of its key characteristics.
| Property | Data | Source |
| Chemical Name | 2-[[4-Chloro-6-(2,3-dimethylphenylamino)-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | Internal Data |
| CAS Number | 65089-17-0 | Internal Data |
| Primary Hazard | Suspected Carcinogen | [1] |
| Additional Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. Emits very toxic fumes of Cl-, NOx, and SOx upon decomposition when heated.[1] | Internal Data |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | Internal Data |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste, with specific consideration for its potential carcinogenic properties. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant nitrile gloves (minimum 4mil thickness) are required. If significant contact is likely, double-gloving or using a utility-grade glove over an exam glove is recommended.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Lab Coat: A fully fastened lab coat is mandatory to protect against skin contact and contamination of personal clothing.[2][3]
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
2. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), must be collected in a designated hazardous waste container.[2][4]
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, sealable plastic bag or a dedicated solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.[5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "Caution: Chemical Carcinogen".[4]
-
The label must also include the full chemical name: "this compound (2-[[4-Chloro-6-(2,3-dimethylphenylamino)-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide)".
-
Indicate the primary hazards: "Suspected Carcinogen," "Toxic."
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.
5. Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste independently. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][6]
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements provided by your EHS department.
-
Incineration: The recommended final disposal method for carcinogenic chemical waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]
III. Decontamination Procedures
-
Work Surfaces: All surfaces where this compound has been handled should be decontaminated. Wipe the area with an appropriate solvent (e.g., ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent to remove this compound residues before standard washing. The solvent used for decontamination must be collected as hazardous liquid waste.
-
Spills: In case of a spill, evacuate the area and alert your laboratory supervisor and EHS. Small spills should be absorbed with an inert material (e.g., vermiculite, sand), and the absorbent material collected as hazardous waste. Do not attempt to clean up a large spill without proper training and equipment.
IV. Experimental Workflow: Assessing PPARα Agonist Activity of this compound In Vitro
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound as a PPARα agonist in a cell-based assay. This workflow is crucial for researchers in drug development to understand the compound's mechanism of action.
This workflow details the process from cell culture to data analysis to determine how this compound affects the expression of genes regulated by PPARα, providing insight into its biological activity.[7]
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistics for Handling Pirinixil (Wy-14643)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Pirinixil, also known as Wy-14643 or Pirinixic Acid. As a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist and a suspected carcinogen, stringent adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
I. Immediate Safety Information
This compound presents several health hazards that demand rigorous safety precautions. All personnel must be fully aware of these risks before handling the compound.
Hazard Summary:
II. Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling carcinogenic substances to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes of solutions or airborne powder that could cause serious eye irritation. |
| Body Protection | A disposable, back-closing, long-sleeved gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Impervious materials are recommended. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood. | Protects against inhalation of the powder, which can cause respiratory irritation and poses a carcinogenic risk. The specific cartridge type should be determined by a qualified safety professional based on the workplace concentration, but an N95 or higher particulate respirator is a minimum recommendation. |
III. Operational Plans: Step-by-Step Handling Protocols
These protocols provide a procedural guide for common laboratory tasks involving this compound.
A. Weighing this compound Powder:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment (e.g., weighing paper, spatula, vials, balance) within the fume hood.
-
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Carefully open the container of this compound inside the fume hood.
-
Using a dedicated, clean spatula, carefully transfer the desired amount of powder onto weighing paper or into a pre-tared vial.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Section V).
-
Securely close the this compound container.
-
Proceed with the preparation of the solution within the fume hood.
-
B. Preparing a this compound Stock Solution:
-
Preparation:
-
All steps must be performed in a certified chemical fume hood.
-
Have the appropriate solvent (e.g., DMSO) and calibrated pipettes ready.
-
-
Procedure:
-
Don all required PPE.
-
Slowly add the solvent to the vial containing the weighed this compound powder.
-
Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved. Avoid splashing.
-
Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Suspected Carcinogen," "Toxic").
-
IV. Disposal Plans: Step-by-Step Waste Management
All waste contaminated with this compound must be treated as hazardous and carcinogenic waste.
A. Waste Segregation and Collection:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, absorbent liners, pipette tips) must be placed in a dedicated, clearly labeled, sealed plastic bag or container for carcinogenic waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvent used.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a dedicated, puncture-resistant sharps container labeled for carcinogenic waste.
-
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste - Carcinogen," the name "this compound (Wy-14643)," and the primary hazard symbols.
-
Storage: Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
V. Emergency Procedures
A. Spills:
-
Powder Spills (in a fume hood):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe the area with a suitable decontaminating solution (e.g., a solution of detergent and water).
-
Place all cleaning materials in the designated solid carcinogenic waste container.
-
-
Liquid Spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into the designated solid carcinogenic waste container.
-
Decontaminate the spill area with a suitable solvent or detergent solution.
-
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
VI. Signaling Pathway and Experimental Workflow
This compound as a PPARα Agonist
This compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. The following diagram illustrates the simplified signaling pathway activated by this compound.
Caption: Simplified PPARα signaling pathway activated by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for a typical in vitro experiment involving this compound, from preparation to waste disposal.
Caption: A logical workflow for experiments involving this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
